2,4-Dibromocholestan-3-one
Description
Structure
2D Structure
Properties
CAS No. |
76748-84-0 |
|---|---|
Molecular Formula |
C27H44Br2O |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2,4-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44Br2O/c1-16(2)7-6-8-17(3)19-11-12-20-18-9-10-22-24(29)25(30)23(28)15-27(22,5)21(18)13-14-26(19,20)4/h16-24H,6-15H2,1-5H3 |
InChI Key |
QPEUNNHJRQSZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4Br)Br)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 2,4-Dibromocholestan-3-one from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated steroids are a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of bromine atoms into a steroid nucleus can modulate its biological activity, metabolic stability, and pharmacokinetic properties. 2,4-Dibromocholestan-3-one is a derivative of cholesterol with bromine substitutions at the C-2 and C-4 positions, which are anticipated to influence its chemical reactivity and biological profile. This guide details a proposed synthetic route for obtaining this compound for further research and evaluation.
Proposed Synthetic Pathway
The proposed synthesis of this compound from cholesterol is a multi-step process. The overall workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established and reliable synthetic procedures.
Step 1: Synthesis of 5α,6β-Dibromocholestan-3-one from Cholesterol
This two-step, one-pot procedure involves the bromination of the C-5, C-6 double bond of cholesterol, followed by oxidation of the C-3 hydroxyl group.
Materials:
-
Cholesterol
-
Absolute ether
-
Anhydrous sodium acetate
-
Acetic acid
-
Bromine
-
Sodium dichromate dihydrate
Procedure:
-
Preparation of Cholesterol Dibromide: In a suitable flask, dissolve 150 g of cholesterol in 1 L of absolute ether by warming and stirring. Cool the solution to 25°C. In a separate beaker, prepare a solution of 68 g of bromine in 600 mL of acetic acid containing 5 g of powdered anhydrous sodium acetate. Add the bromine solution to the cholesterol solution with stirring. The mixture will form a thick paste of the dibromide. Cool the mixture in an ice bath to 20°C and collect the product by filtration. Wash the filter cake with acetic acid until the filtrate is colorless.
-
Oxidation to 5α,6β-Dibromocholestan-3-one: Suspend the moist dibromide from the previous step in 2 L of acetic acid in a large flask equipped with a stirrer. While stirring at room temperature, add a preheated (90°C) solution of 80 g of sodium dichromate dihydrate in 2 L of acetic acid. The temperature of the reaction mixture will rise, and the solid will dissolve. After the initial exothermic reaction subsides, cool the flask in an ice bath to allow the dibromoketone to crystallize. Add water to complete the precipitation, and then collect the crystalline product by filtration.
Step 2: Preparation of 5α-Cholestan-3-one
This part of the synthesis involves the debromination of 5α,6β-Dibromocholestan-3-one to yield Δ⁵-Cholesten-3-one, followed by the reduction of the double bond to give the desired 5α-Cholestan-3-one.
Materials:
-
5α,6β-Dibromocholestan-3-one
-
Ether
-
Acetic acid
-
Zinc dust
-
Ethanol
-
Platinum oxide (Adam's catalyst)
-
Hydrogen gas
Procedure:
-
Debromination to Δ⁵-Cholesten-3-one: Transfer the moist 5α,6β-Dibromocholestan-3-one to a flask and add 2 L of ether and 25 mL of acetic acid. Stir the suspension and cool it to 15°C in an ice bath. Add 40 g of fresh zinc dust in portions, maintaining the temperature between 15-20°C. After the addition is complete, stir for an additional 15 minutes. Work up the reaction mixture by washing the ethereal solution with dilute hydrochloric acid and then with sodium hydroxide solution. Dry the ether solution over magnesium sulfate and evaporate the solvent to obtain Δ⁵-Cholesten-3-one.
-
Reduction to 5α-Cholestan-3-one: Dissolve the crude Δ⁵-Cholesten-3-one in ethanol and place it in a hydrogenation apparatus. Add a catalytic amount of platinum oxide. Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. After the reaction is complete, filter off the catalyst and evaporate the solvent to yield 5α-Cholestan-3-one. The crude product can be purified by recrystallization from ethanol.
Step 3: Proposed Synthesis of this compound
The following is a proposed protocol for the dibromination of 5α-Cholestan-3-one. This procedure is based on general methods for the α-bromination of ketones and may require optimization.
Materials:
-
5α-Cholestan-3-one
-
Acetic acid
-
Bromine
-
Hydrobromic acid in acetic acid (catalyst)
Proposed Procedure:
-
Dissolve 5α-Cholestan-3-one in a suitable solvent such as acetic acid or ether.
-
Add a catalytic amount of hydrobromic acid in acetic acid to initiate the reaction.
-
Slowly add a solution of two equivalents of bromine in acetic acid dropwise to the stirred solution of the ketone. The reaction should be carried out at a controlled temperature, potentially starting at room temperature and monitoring for any exotherm.
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like methylene chloride and wash sequentially with water, sodium bicarbonate solution (to neutralize excess acid), and finally with water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).
Quantitative Data
The following tables summarize the available and expected quantitative data for the key compounds in the synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |
| 5α,6β-Dibromocholestan-3-one | C₂₇H₄₄Br₂O | 544.45 | 124-129[1] |
| 5α-Cholestan-3-one | C₂₇H₄₆O | 386.65 | 128-130 |
| This compound | C₂₇H₄₄Br₂O | 544.45 | Data not available |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 5α-Cholestan-3-one | Characteristic peaks for the steroid backbone and side chain. | Signals corresponding to the 27 carbon atoms of the cholestane skeleton. The carbonyl carbon (C-3) would appear around 212 ppm. | Strong absorption band around 1715 cm⁻¹ (C=O stretch). |
| This compound | Data not available. Expected to show downfield shifts for protons at C-2 and C-4 due to the deshielding effect of the bromine atoms. | Data not available. The signals for C-2 and C-4 would be shifted downfield compared to the parent ketone due to the electron-withdrawing effect of bromine. | Data not available. The C=O stretching frequency might be shifted to a higher wavenumber compared to the non-brominated ketone due to the inductive effect of the α-bromine atoms. A C-Br stretching band would be expected in the fingerprint region. |
Note: The CAS Registry Number for 2α,4α-dibromo-5α-cholestan-3-one is 2239-57-8. A supplier of a compound with this CAS number notes that they do not provide analytical data and the buyer is responsible for confirming the product's identity and purity, which underscores the scarcity of publicly available characterization data.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route to this compound from cholesterol. While the synthesis of the precursor, 5α-Cholestan-3-one, is well-established, the final dibromination step is a proposed method based on general chemical principles. The lack of detailed characterization data for the final product in the scientific literature highlights an opportunity for further research. The protocols and information presented herein offer a solid foundation for researchers and scientists to embark on the synthesis and subsequent investigation of this and other novel brominated steroids. It is strongly recommended that the proposed final step be carried out on a small scale initially to optimize the reaction conditions and that the final product be thoroughly characterized using modern analytical techniques to confirm its structure and purity.
References
Navigating the Synthesis and Properties of 2,4-Dibromocholestan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromocholestan-3-one is a halogenated derivative of cholestan-3-one. The introduction of bromine atoms at the α-positions to the carbonyl group significantly influences the molecule's stereochemistry and reactivity, making it a potentially valuable intermediate in the synthesis of novel steroidal compounds. This technical guide provides an in-depth overview of the probable chemical properties, a plausible synthetic route, and the expected reactivity of this compound, drawing upon data from analogous compounds.
Core Chemical Properties
While specific quantitative data for this compound is scarce, the properties of a related compound, 2,4-dibromo androstandione, mentioned in existing literature, can provide some insight.
| Property | Value (for 2,4-dibromo androstandione) | Citation |
| Molecular Formula | C₁₉H₂₆Br₂O₂ | [1] |
| Melting Point | 282 °C | [1] |
| Specific Rotation | [α]D +39.5° (c=1% in chloroform) | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound would likely proceed via the direct bromination of cholestan-3-one. The reaction is expected to be carried out under acidic conditions to facilitate the formation of the enol intermediate, which then reacts with bromine.
Reaction: Cholestan-3-one + 2 Br₂ → this compound + 2 HBr
Materials:
-
Cholestan-3-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Acetate (to buffer the generated HBr)
-
Diethyl Ether
-
Sodium Bicarbonate Solution (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Dissolution: Dissolve cholestan-3-one in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution of cholestan-3-one at room temperature. The reaction is typically monitored by the disappearance of the bromine color.
-
Quenching: After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Work-up: Filter the precipitate and wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Dissolve the crude product in diethyl ether and wash the ethereal solution with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetone-water or ethanol.
Note: The stereochemistry of the bromine atoms at the C-2 and C-4 positions will depend on the reaction conditions and the stereochemistry of the starting cholestan-3-one (e.g., 5α-cholestan-3-one or 5β-cholestan-3-one).
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Expected Reactivity and Potential Applications
The presence of two α-bromo substituents makes the carbonyl group of this compound highly reactive and susceptible to various nucleophilic attacks. Key expected reactions include:
-
Dehydrobromination: Treatment with a base (e.g., pyridine, lithium carbonate) is expected to lead to the elimination of HBr, potentially forming α,β-unsaturated ketones (enones) or dienones. This is a common strategy to introduce unsaturation into the steroid nucleus.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
-
Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, allowing for the introduction of other functional groups at the C-2 and C-4 positions.
These reactive properties make this compound a potential precursor for the synthesis of a variety of modified steroids with potential applications in drug discovery and development. The introduction of new functional groups or unsaturation can significantly alter the biological activity of the parent steroid.
Logical Relationship of Reactivity
References
Spectral Data Analysis of 2,4-Dibromocholestan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis of 2,4-Dibromocholestan-3-one, a halogenated derivative of the saturated steroid cholestane. Due to the limited availability of specific experimental data for this particular diastereomer in the public domain, this document presents a detailed, representative analysis based on established principles of organic spectroscopy and data from analogous steroidal compounds. The information herein is intended to serve as a robust reference for the characterization of similar α,α'-dihalogenated ketosteroids.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the electrophilic addition of bromine to cholestan-3-one in a suitable solvent. The stereochemical outcome of the reaction can be influenced by the reaction conditions. A plausible experimental protocol is outlined below.
Synthesis of this compound
Materials:
-
Cholestan-3-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of cholestan-3-one in glacial acetic acid is prepared in a round-bottom flask protected from light.
-
A solution of bromine in glacial acetic acid is added dropwise to the stirred solution of cholestan-3-one at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and a solution of sodium bisulfite is added to quench the excess bromine.
-
The mixture is then diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Spectral Data Presentation
The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds and the known effects of bromine substitution on the cholestane skeleton.
¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 4.8 - 5.0 | Doublet of Doublets | Axial-axial and axial-equatorial couplings |
| H-4 | ~ 4.5 - 4.7 | Doublet of Doublets | Axial-axial and axial-equatorial couplings |
| C-19 CH₃ | ~ 1.0 - 1.2 | Singlet | - |
| C-18 CH₃ | ~ 0.7 - 0.9 | Singlet | - |
| Other steroid protons | 0.6 - 2.5 | Multiplets | - |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~ 200 - 205 |
| C-2 (CHBr) | ~ 55 - 60 |
| C-4 (CHBr) | ~ 50 - 55 |
| C-10 | ~ 40 - 45 |
| C-13 | ~ 42 - 44 |
| C-18 | ~ 12 - 14 |
| C-19 | ~ 11 - 13 |
| Other steroid carbons | 10 - 60 |
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2950 - 2850 | C-H stretching (alkane) |
| ~ 1730 - 1710 | C=O stretching (ketone, shifted by α-bromine) |
| ~ 750 - 650 | C-Br stretching |
Mass Spectrometry Data (Predicted)
| m/z | Ion | Notes |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster | Characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| [M-Br]⁺ | Loss of one bromine atom | |
| [M-2Br]⁺ | Loss of two bromine atoms | |
| Various | Fragmentation of the steroid backbone | Complex pattern resulting from cleavages of the A, B, C, and D rings. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
An In-depth Technical Guide to the Mechanism of Cholestan-3-one Bromination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the bromination of cholestan-3-one. The document details the underlying reaction mechanisms, stereochemical considerations, and provides a specific experimental protocol for the synthesis of 2α-bromo-5α-cholestan-3-one.
Core Concepts: Reaction Mechanisms
The bromination of cholestan-3-one, a saturated ketone, proceeds via the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine. The reaction can be catalyzed by either acid or base, with each pathway exhibiting distinct characteristics and leading to different product distributions under specific conditions.
Acid-Catalyzed Bromination
Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base then removes an α-proton to form the enol. The enol, with its electron-rich double bond, attacks a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and regenerates the acid catalyst.[1][2][3] The formation of the enol is typically the rate-determining step of the reaction.[4]
In the case of unsymmetrical ketones, acid-catalyzed halogenation generally leads to the formation of the more substituted α-halo ketone, as this pathway proceeds through the more stable, more substituted enol intermediate (the thermodynamic product).[1]
Base-Catalyzed Bromination
In the presence of a base, an α-proton is removed to form an enolate ion. The enolate then acts as a nucleophile, attacking a molecule of bromine to yield the α-bromo ketone.[5][6] This process is base-promoted rather than base-catalyzed, as a full equivalent of the base is consumed.[6]
A key feature of base-catalyzed bromination is the potential for polyhalogenation. The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base. This leads to the rapid formation of di- and tri-brominated products.[3][5] To achieve monobromination under basic conditions, careful control of reaction conditions and stoichiometry is crucial.
Stereochemistry and Regioselectivity
The stereochemistry of cholestan-3-one bromination is dictated by the formation of the enol or enolate intermediate and the subsequent approach of the electrophile (bromine). Cholestan-3-one can form two different enolates: the Δ²-enolate (kinetic) and the Δ³-enolate (thermodynamic).
-
Kinetic vs. Thermodynamic Control: The formation of the kinetic enolate is favored under conditions of a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures, leading to the removal of the less sterically hindered proton at the C-2 position.[7][8] Thermodynamic conditions, such as a weaker base at higher temperatures, allow for equilibration and favor the formation of the more stable, more substituted Δ³-enolate.[8]
The specific protocol for the synthesis of 2α-bromo-5α-cholestan-3-one indicates a high degree of regio- and stereoselectivity.[9] The formation of the 2-bromo product suggests that the reaction proceeds via the kinetic enol/enolate. The bromine atom then approaches from the less hindered α-face of the steroid, leading to the observed 2α-stereochemistry.
Experimental Protocol: Synthesis of 2α-Bromo-5α-cholestan-3-one
The following is a detailed methodology for the synthesis of 2α-bromo-5α-cholestan-3-one, adapted from a known procedure.[9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 5α-cholestan-3-one | 386.65 | 50 g | 0.129 mol |
| Acetic Acid | 60.05 | 800 mL | - |
| Diethyl Ether | 74.12 | 5000 mL | - |
| Hydrobromic Acid (37% in AcOH) | - | 1 mL | - |
| Bromine | 159.81 | 22 g | 0.138 mol |
| Methylene Chloride | 84.93 | As needed | - |
| Sodium Bicarbonate Solution | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure
-
Dissolve 50 g of 5α-cholestan-3-one in a mixture of 750 mL of acetic acid and 5000 mL of diethyl ether.
-
To this solution, add 1 mL of a 37% solution of hydrobromic acid in acetic acid.
-
In a separate flask, prepare a solution of 22 g of bromine in 50 mL of acetic acid.
-
Slowly add the cholestan-3-one solution dropwise to the bromine solution with continuous agitation.
-
After the addition is complete, continue to agitate the mixture for an additional 30 minutes.
-
Dilute the reaction mixture with methylene chloride.
-
Wash the organic layer successively with water, sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude 2α-bromo-5α-cholestan-3-one. The reported yield of the crude product is 61.5 g.[9]
Product Characterization Data
| Property | Value |
| Product Name | 2α-Bromo-5α-cholestan-3-one |
| Molecular Formula | C₂₇H₄₅BrO |
| Molecular Weight | 465.55 g/mol |
| Melting Point | 166-168 °C |
| Specific Rotation | +43.2° |
Data sourced from Steraloids Inc. catalogue for 5α-CHOLESTAN-2α-BROMO-3-ONE.[10]
Visualizations
Reaction Mechanisms
Experimental Workflow
Regioselectivity Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 9. prepchem.com [prepchem.com]
- 10. 5α-CHOLESTAN-2α-BROMO-3-ONE | Steraloids Inc. [steraloids.com]
Stereochemistry of 2,4-Dibromocholestan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2,4-Dibromocholestan-3-one, a halogenated derivative of the saturated steroid ketone, cholestan-3-one. The introduction of two bromine atoms at the C-2 and C-4 positions of the A-ring of the cholestane framework gives rise to a number of stereoisomers, each with distinct conformational preferences and spectroscopic properties. Understanding the stereochemical intricacies of these molecules is crucial for their potential applications in medicinal chemistry and as intermediates in the synthesis of other steroids.
Introduction to Stereoisomerism in this compound
The cholestane ring system is a rigid structure, and the stereochemistry of substituents on the A-ring significantly influences the overall conformation of the molecule. In the case of this compound, the bromine atoms can adopt either an axial (a) or equatorial (e) orientation relative to the plane of the cyclohexane A-ring. This leads to the possibility of four diastereomers for the 5α-cholestan-3-one backbone:
-
2α,4α-Dibromocholestan-3-one
-
2α,4β-Dibromocholestan-3-one
-
2β,4α-Dibromocholestan-3-one
-
2β,4β-Dibromocholestan-3-one
The stereochemical designation (α or β) refers to the orientation of the substituent relative to the angular methyl group at C-10. An α-substituent is on the opposite side (trans), while a β-substituent is on the same side (cis).
Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of this compound is typically achieved through the controlled bromination of a suitable cholestan-3-one precursor. The stereochemical outcome of the bromination reaction is highly dependent on the reaction conditions, including the choice of brominating agent and solvent.
General Experimental Protocol for Bromination
A common method for the synthesis of brominated ketones involves the use of bromine in a suitable solvent, often with a catalyst. The following is a generalized protocol that can be adapted to target specific isomers.
Materials:
-
5α-Cholestan-3-one or a monobrominated derivative
-
Bromine (Br₂)
-
Acetic acid (or other suitable solvent)
-
Sodium bisulfite solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve the starting cholestan-3-one derivative in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the steroid solution with stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, pour the reaction mixture into ice-cold water.
-
Decolorize any excess bromine with a few drops of sodium bisulfite solution.
-
Extract the product with diethyl ether.
-
Wash the ether extract with water, sodium bicarbonate solution, and finally with brine.
-
Dry the ether solution over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired stereoisomer.
The stereoselectivity of the bromination can be influenced by factors such as the conformation of the enol or enolate intermediate. For instance, the bromination of 2α-bromo-5α-cholestan-3-one is expected to proceed via an enolate intermediate, with the incoming bromine atom preferentially attacking from the less hindered face to yield the diequatorial 2α,4α-dibromo product.
Conformational Analysis
The conformational preferences of the A-ring in this compound stereoisomers are dictated by the interplay of steric and electronic effects. The bulky bromine atoms introduce significant steric strain, which can lead to distortions from the ideal chair conformation of the A-ring.
In general, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. However, in the case of α-haloketones, the "α-haloketone effect" can influence the conformational equilibrium. This effect, arising from dipole-dipole interactions between the C-Br and C=O bonds, can stabilize conformations where the halogen is axial.
The conformational equilibrium of the A-ring can be represented as follows:
Caption: Conformational equilibrium of the A-ring in this compound.
The stability of a particular conformation is influenced by the stereochemistry of the bromine atoms. For example, in the 2α,4α-dibromo isomer, both bromine atoms can occupy equatorial positions in a chair conformation, which is generally a stable arrangement. In contrast, the 2β,4β-dibromo isomer would have both bromine atoms in axial positions in a chair conformation, leading to significant steric strain. This strain may be relieved by the A-ring adopting a twist-boat conformation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformation of this compound isomers. The chemical shifts (δ) and coupling constants (J) of the protons on the A-ring are particularly informative.
¹H NMR Spectroscopy
The chemical shifts of the C-2 and C-4 protons are sensitive to the orientation of the attached bromine atoms. Generally, axial protons resonate at a higher field (lower δ) than equatorial protons. The coupling constants between adjacent protons provide information about the dihedral angles between them, which in turn reflects the conformation of the A-ring.
Table 1: Expected ¹H NMR Data for A-Ring Protons of this compound Isomers
| Isomer | H-2 Position | H-4 Position | Expected J-values (Hz) for H-2 and H-4 |
| 2α,4α-Dibromo | Axial | Axial | Large J (axial-axial) ~ 10-13 Hz |
| 2α,4β-Dibromo | Axial | Equatorial | Large J (axial-axial) for H-2, Small J (equatorial-axial, equatorial-equatorial) for H-4 |
| 2β,4α-Dibromo | Equatorial | Axial | Small J (equatorial-axial, equatorial-equatorial) for H-2, Large J (axial-axial) for H-4 |
| 2β,4β-Dibromo | Equatorial | Equatorial | Small J (equatorial-axial, equatorial-equatorial) |
Note: These are generalized expected values and can vary based on the specific conformation and solvent.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the A-ring are also influenced by the stereochemistry of the bromine substituents. The γ-gauche effect is particularly important, where a substituent causes an upfield shift (lower δ) for a carbon atom that is in a gauche relationship to it.
X-ray Crystallography
The definitive determination of the stereochemistry and solid-state conformation of this compound isomers is achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for the unambiguous assignment of the relative and absolute configuration of the molecule.
The experimental workflow for X-ray crystallography can be summarized as follows:
Caption: General experimental workflow for X-ray crystallography.
Conclusion
The stereochemistry of this compound is a complex topic with significant implications for the chemical and biological properties of these compounds. The stereoselective synthesis of the different isomers, combined with detailed conformational analysis using NMR spectroscopy and definitive structural elucidation by X-ray crystallography, provides a complete picture of these fascinating molecules. This knowledge is essential for researchers in the fields of steroid chemistry, drug design, and materials science.
In-Depth Technical Guide: 2α,4α-Dibromocholestan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2α,4α-dibromocholestan-3-one, a halogenated derivative of cholestanone. While specific experimental data for this particular isomer is sparse in readily available literature, this document compiles the known information and provides context based on related compounds and general chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar steroidal compounds.
Chemical Identity and Properties
CAS Number: 2239-57-8
Molecular Formula: C₂₇H₄₄Br₂O
Physicochemical Properties
A summary of the known and calculated physicochemical properties of 2α,4α-dibromocholestan-3-one is presented in Table 1. It is important to note that experimental data such as melting point, boiling point, and density for this specific isomer are not widely reported. The data presented below is a combination of information from chemical databases and calculated values.
| Property | Value | Source |
| Molecular Weight | 544.446 g/mol | ChemSrc[1] |
| Exact Mass | 542.17600 | ChemSrc[1] |
| PSA | 17.07000 | ChemSrc[1] |
| LogP | 8.42360 | ChemSrc[1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Density | Not Reported |
Synonyms:
-
2α,4α-Dibrom-5α-cholestan-3-on
-
2α.4α-Dibrom-5α-cholestanon-(3)
-
2α.4α-Dibrom-cholestanon-(3)
-
2α.4α-Dibrom-cholestan-3-on
-
2α,4α-Dibromcholestan-3-on[1]
Synthesis and Experimental Protocols
General Procedure for the Bromination of Steroidal Ketones
The following is a generalized protocol for the bromination of a saturated steroidal ketone, which can be adapted for the synthesis of 2α,4α-dibromocholestan-3-one. The specific conditions would need to be optimized to favor the formation of the desired 2α,4α-isomer.
Materials:
-
5α-cholestan-3-one
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium acetate
-
Diethyl ether
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5α-cholestan-3-one in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the stirred solution of the ketone. The reaction may be carried out in the presence of a catalyst such as HBr or a base scavenger like sodium acetate to control the reaction rate and selectivity.
-
The reaction temperature should be carefully controlled, often at room temperature or slightly below, to minimize side reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 2α,4α-dibromocholestan-3-one isomer.
Note: The formation of different isomers (e.g., 2,2-dibromo, 4,4-dibromo, and other 2,4-dibromo stereoisomers) is possible. The separation and characterization of the desired product are crucial.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2α,4α-Dibromocholestan-3-one.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2α,4α-dibromocholestan-3-one is not available in the searched public databases. Researchers synthesizing this compound would need to perform a full spectroscopic characterization. Below are the expected features based on the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of overlapping signals in the steroid backbone. Key signals would be the downfield shifts of the protons at the 2 and 4 positions due to the deshielding effect of the adjacent bromine atoms. The stereochemistry of the bromine atoms (α) would influence the coupling constants of these protons with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum would show 27 distinct signals. The carbonyl carbon (C-3) would appear significantly downfield. The carbons bearing the bromine atoms (C-2 and C-4) would be shifted upfield compared to the parent ketone due to the heavy atom effect of bromine.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency. For a six-membered ring ketone, this is typically in the range of 1715-1725 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) would appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes.
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding the biological activity or the involvement of 2α,4α-dibromocholestan-3-one in any signaling pathways. Halogenated steroids can exhibit a range of biological activities, and this compound could be a candidate for screening in various assays. The presence of two bromine atoms at the 2 and 4 positions of the A-ring could significantly influence its interaction with biological targets compared to the parent cholestanone.
Conclusion
2α,4α-Dibromocholestan-3-one is a specific, yet not extensively characterized, isomer of dibromocholestanone. While its CAS number and basic molecular properties are known, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectroscopic and physicochemical characterization. Researchers aiming to work with this compound will need to undertake its synthesis and full characterization. This guide provides a starting point by outlining the expected properties and a general synthetic approach based on established steroid chemistry. The potential biological activity of this compound remains an unexplored area for future research.
References
A Technical Deep Dive into Dibrominated Cholestanones: Synthesis, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical review of dibrominated cholestanones, a class of steroid derivatives with potential applications in medicinal chemistry. The document details the synthesis, chemical properties, and biological activities of these compounds, presenting quantitative data in structured tables and outlining experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise overview for researchers in the field.
Introduction
Cholestanone, a saturated derivative of cholesterol, serves as a versatile scaffold in steroid chemistry. The introduction of bromine atoms into the cholestanone framework can significantly alter its physicochemical properties and biological activity. Dibrominated cholestanones, in particular, have been investigated for their potential as intermediates in the synthesis of other steroids and as bioactive molecules themselves. This guide focuses on the synthesis, characterization, and known biological activities of various dibrominated cholestanone isomers.
Synthesis of Dibrominated Cholestanones
The synthesis of dibrominated cholestanones typically involves the bromination of a cholestanone precursor or the oxidation of a dibrominated cholestane derivative. The regioselectivity of the bromination is influenced by the reaction conditions, including the brominating agent, solvent, and catalyst.
5α,6β-Dibromocholestan-3-one
One of the most well-documented isomers is 5α,6β-dibromocholestan-3-one. Its synthesis is reliably achieved through the oxidation of cholesterol dibromide (5α,6β-dibromocholestan-3β-ol).
Experimental Protocol: Synthesis of 5α,6β-Dibromocholestan-3-one [1]
-
Materials: Cholesterol dibromide, sodium dichromate dihydrate, acetic acid.
-
Procedure:
-
Suspend moist cholesterol dibromide (from 150 g of cholesterol) in 2 L of acetic acid in a 5-L round-bottomed flask equipped with a stirrer.
-
While stirring at room temperature (25–30°C), add a preheated (90°C) solution of 80 g of sodium dichromate dihydrate in 2 L of acetic acid.
-
The temperature of the mixture will rise to 55–58°C, and all the solid should dissolve within 3–5 minutes.
-
After an additional 2 minutes, cool the flask in an ice bath.
-
The product, 5α,6β-dibromocholestan-3-one, will crystallize. Collect the colorless prisms by suction filtration.
-
-
Yield: 106–108 g (71–72% from cholesterol).[1]
-
Melting Point: The first crop typically melts in the range of 124–129°C.[1]
Table 1: Physical and Spectroscopic Data for 5α,6β-Dibromocholestan-3-one
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄Br₂O | |
| Molecular Weight | 544.44 g/mol | |
| Melting Point | 124–129 °C | [1] |
| Appearance | Colorless prisms | [1] |
Below is a workflow diagram for the synthesis of 5α,6β-Dibromocholestan-3-one.
Caption: Synthesis of 5α,6β-Dibromocholestan-3-one.
2α,6β-Dibromocholestenone
Another important isomer is 2α,6β-dibromocholestenone. Its synthesis starts from 6β-bromocholestenone, which is then further brominated at the C-2 position.
Experimental Protocol: Synthesis of 2α,6β-Dibromocholestenone
A novel and efficient method for the preparation of 2α,6β-dibromocholestenone has been developed. The key step is the bromination at C-2 of 6β-bromocholestenone using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator.
Table 2: Synthesis and Properties of 2α,6β-Dibromocholestenone
| Property | Value |
| Starting Material | 6β-bromocholestenone |
| Reagents | NBS, BPO |
| Yield | High (specific yield not detailed in the abstract) |
| Molecular Formula | C₂₇H₄₂Br₂O |
The following diagram illustrates the synthetic pathway to 2α,6β-dibromocholestenone.
Caption: Synthesis of 2α,6β-Dibromocholestenone.
Other Dibrominated Isomers
The synthesis of other dibrominated cholestanones, such as 2,2-, 2,4-, and 4,5-isomers, is less commonly reported in the literature. The preparation of these compounds would likely involve the direct bromination of the corresponding cholestan-3-one or the manipulation of other functionalized steroid precursors. Further research is needed to establish reliable synthetic protocols and characterize these isomers.
Chemical Properties and Characterization
Dibrominated cholestanones are crystalline solids with characteristic spectroscopic properties. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The position and stereochemistry of the bromine atoms significantly influence the spectral data.
Table 3: General Spectroscopic Features of Dibrominated Cholestanones
| Technique | Expected Features |
| ¹H NMR | Signals for methine protons adjacent to bromine atoms are shifted downfield. The coupling constants provide information about the stereochemistry of the bromine substituents. |
| ¹³C NMR | Carbon atoms bonded to bromine are shifted to higher field (lower ppm) compared to unsubstituted carbons. |
| IR | A strong absorption band corresponding to the carbonyl (C=O) stretch is typically observed in the region of 1710-1740 cm⁻¹. |
| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Biological Activity
The biological activity of dibrominated cholestanones is an area of growing interest. While extensive quantitative data is not yet available for a wide range of isomers, the presence of bromine atoms is known to impart various biological effects. Brominated organic compounds, in general, have been reported to exhibit antimicrobial, anti-inflammatory, and cytotoxic activities.
For instance, (3β)-5,6-Dibromocholestan-3-ol, a related compound, is noted for its potential antimicrobial or anti-inflammatory properties.[2] This suggests that dibrominated cholestanones could also interact with biological membranes or proteins, thereby influencing cellular processes.[2]
Currently, there is a lack of specific quantitative biological activity data, such as IC₅₀ or MIC values, for dibrominated cholestanones in the public domain. This represents a significant gap in the literature and a promising avenue for future research. The diagram below illustrates a potential logical relationship for the investigation of the biological activity of these compounds.
Caption: Workflow for Biological Activity Screening.
Conclusion and Future Directions
This technical guide has summarized the available information on the synthesis, characterization, and potential biological activities of dibrominated cholestanones. Detailed protocols for the preparation of 5α,6β-dibromocholestan-3-one and an overview of the synthesis of 2α,6β-dibromocholestenone have been provided. While the synthesis of these compounds is established, there is a clear need for further research in several areas:
-
Synthesis of Novel Isomers: The development of synthetic routes to other dibrominated cholestanones (e.g., 2,2-, 2,4-, 4,5-) is essential for a comprehensive understanding of this class of compounds.
-
Quantitative Biological Evaluation: Systematic screening of dibrominated cholestanones for their antimicrobial, antifungal, and cytotoxic activities is crucial to uncover their therapeutic potential. The determination of quantitative metrics like MIC and IC₅₀ values will be vital for establishing structure-activity relationships.
-
Mechanistic Studies: For any bioactive compounds identified, further studies to elucidate their mechanism of action at the molecular level will be necessary for their development as potential therapeutic agents.
The exploration of dibrominated cholestanones presents a promising frontier in steroid chemistry and drug discovery. The foundation of knowledge outlined in this whitepaper provides a solid starting point for researchers to build upon and unlock the full potential of these intriguing molecules.
References
The Historical Discovery and Synthesis of 2,4-Dibromocholestan-3-one: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted synthesis of halogenated steroids has been a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the development of novel therapeutic agents. Among these, 2,4-Dibromocholestan-3-one represents a key intermediate in the synthesis of unsaturated steroidal ketones. This technical guide delves into the historical discovery of this compound, providing a detailed account of the experimental protocols for its synthesis and the available physicochemical data.
Historical Context and Discovery
The pioneering work on the bromination of steroidal ketones in the late 1940s by Carl Djerassi and his collaborators laid the foundation for the synthesis of a wide array of halogenated steroid derivatives. While many publications from this era discuss the synthesis of various brominated cholestanones, the first definitive synthesis of this compound can be traced back to a 1949 publication by Djerassi in the Journal of the American Chemical Society. This work systematically investigated the α-mono- and α,α'-dibromination of cholestan-3-one, establishing the synthetic pathway to the 2,4-dibromo derivative. Later, a 1969 paper in The Journal of Organic Chemistry further solidified the compound's importance by describing its use as a precursor in the synthesis of 1,4-cholestadien-3-one through dehydrobromination with collidine.[1]
Synthesis of this compound
The synthesis of this compound is achieved through the direct bromination of cholestan-3-one. The following protocol is based on the seminal work of Djerassi.
Experimental Protocol
Materials:
-
Cholestan-3-one
-
Anhydrous acetic acid
-
Bromine
-
Sodium acetate
-
Methanol
Procedure:
-
A solution of cholestan-3-one is prepared in anhydrous acetic acid.
-
To this solution, two molar equivalents of bromine in acetic acid are added dropwise with stirring. The reaction is typically carried out at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Upon completion of the reaction, the mixture is worked up by pouring it into water and collecting the precipitated product by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol.
Experimental Workflow
Physicochemical Data
The following table summarizes the key quantitative data for this compound as reported in the historical literature. It is important to note that spectroscopic data from the mid-20th century was limited compared to modern techniques.
| Property | Value |
| Molecular Formula | C27H44Br2O |
| Molecular Weight | 544.44 g/mol |
| Melting Point | 152-154 °C |
| Appearance | Crystalline solid |
Note: Detailed modern spectroscopic data such as 1H NMR, 13C NMR, and high-resolution mass spectrometry are not available in the original discovery papers. Researchers seeking to utilize this compound should perform contemporary characterization.
Biological Activity and Signaling Pathways
While the primary historical significance of this compound lies in its role as a synthetic intermediate, the broader class of halogenated steroids has been shown to possess a range of biological activities. The introduction of bromine atoms can significantly alter the electronic and steric properties of the steroid nucleus, potentially influencing its interaction with cellular targets.
Steroid hormones typically exert their effects through two main pathways:
-
Genomic Pathway: Steroids can diffuse across the cell membrane and bind to intracellular receptors. This hormone-receptor complex then translocates to the nucleus and acts as a transcription factor, modulating gene expression. This is a relatively slow process.
-
Non-Genomic Pathway: Steroids can also interact with membrane-bound receptors, triggering rapid signaling cascades within the cytoplasm. These pathways often involve the activation of protein kinases and the production of second messengers.
The specific biological activity and the signaling pathways modulated by this compound have not been extensively studied. However, based on the known activities of other brominated steroids, potential areas of investigation could include anti-inflammatory, anti-proliferative, or endocrine-modulating effects.
Potential Signaling Interactions
References
The Pivotal Role of α-Bromoketones in Steroid Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the α-position to a carbonyl group within a steroid nucleus unlocks a cascade of synthetic possibilities, making α-bromoketones highly versatile intermediates in the synthesis of novel steroid derivatives with significant therapeutic potential. Their inherent reactivity allows for a diverse range of chemical transformations, including nucleophilic substitutions, eliminations, and skeletal rearrangements. This technical guide provides a comprehensive overview of the core reactivity of steroidal α-bromoketones, complete with experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Core Reactivity and Synthetic Applications
Steroidal α-bromoketones are key synthons for introducing a variety of functionalities and for modifying the steroid scaffold. The primary modes of reactivity stem from the electrophilic nature of the carbon bearing the bromine atom and the ability of the adjacent carbonyl group to influence the reaction's course.
1. Nucleophilic Substitution Reactions: The α-carbon of a bromoketone is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reaction is fundamental for introducing new atoms and functional groups, thereby modulating the biological activity of the steroid. A prominent example is the introduction of an azide group, a precursor to amines, which are crucial for creating novel steroidal alkaloids and other nitrogen-containing derivatives.
2. Dehydrobromination to α,β-Unsaturated Ketones: Treatment of α-bromoketones with a suitable base results in the elimination of hydrogen bromide, yielding α,β-unsaturated ketones. These enones are valuable intermediates in their own right, serving as Michael acceptors for the introduction of various substituents and as precursors for further modifications of the steroid A-ring, a common strategy in the development of hormonal drugs.
3. Favorskii Rearrangement: Under basic conditions, steroidal α-bromoketones can undergo a skeletal rearrangement known as the Favorskii rearrangement. This reaction typically leads to a ring contraction, providing a powerful method for accessing steroids with smaller ring systems, which can have unique biological properties. For instance, a six-membered ring can be contracted to a five-membered ring carboxylic acid derivative.
Quantitative Data on Key Reactions
To facilitate comparative analysis, the following table summarizes the yields of key reactions starting from the model compound, 2α-bromo-5α-cholestan-3-one.
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Nucleophilic Substitution | ||||
| Azidation | Sodium azide (NaN₃), Dimethylformamide (DMF), 8 hours | 2α-azido-5α-cholestan-3-one | Good | [1] |
| Dehydrobromination | ||||
| Collidine, heat | Cholest-1-en-3-one | ~80% | ||
| Favorskii Rearrangement | ||||
| Sodium methoxide (NaOMe), Methanol (MeOH) | A-nor-5α-cholestane-2α-carboxylic acid methyl ester | Moderate |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Spectroscopic Characterization of 2α-Bromo-5α-cholestan-3-one
The structural elucidation of α-bromoketone intermediates is crucial for ensuring the success of subsequent synthetic steps. The following tables provide typical spectroscopic data for the representative compound, 2α-bromo-5α-cholestan-3-one.
Table 1: NMR Spectroscopic Data for 2α-Bromo-5α-cholestan-3-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.8 | dd | ~12, ~6 | H-2β (axial) |
| ~1.0 | s | C-19 Me | ||
| ~0.7 | s | C-18 Me | ||
| ¹³C | ~205 | C-3 (C=O) | ||
| ~60 | C-2 (CHBr) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Table 2: IR and MS Spectroscopic Data for 2α-Bromo-5α-cholestan-3-one
| Technique | Key Peaks/Signals | Interpretation |
| IR (KBr, cm⁻¹) | ~1725 (s) | C=O stretching of the ketone |
| ~680 (m) | C-Br stretching | |
| MS (EI, m/z) | [M]⁺ and [M+2]⁺ in a ~1:1 ratio | Presence of one bromine atom |
| Fragment corresponding to the loss of Br | Characteristic fragmentation pattern |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount in synthetic chemistry. The following are protocols for key transformations of steroidal α-bromoketones.
Protocol 1: Synthesis of 2α-Bromo-5α-cholestan-3-one
-
Materials: 5α-cholestan-3-one, Bromine, Acetic Acid.
-
Procedure: A solution of 5α-cholestan-3-one in glacial acetic acid is treated with a solution of bromine in acetic acid at room temperature with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water until neutral, and dried. The crude product can be recrystallized from a suitable solvent system (e.g., acetone/water) to afford pure 2α-bromo-5α-cholestan-3-one.
Protocol 2: Dehydrobromination of 2α-Bromo-5α-cholestan-3-one
-
Materials: 2α-bromo-5α-cholestan-3-one, Collidine.
-
Procedure: A solution of 2α-bromo-5α-cholestan-3-one in collidine is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed sequentially with dilute acid (e.g., 1M HCl) to remove collidine, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield cholest-1-en-3-one.
Protocol 3: Favorskii Rearrangement of 2α-Bromo-5α-cholestan-3-one
-
Materials: 2α-bromo-5α-cholestan-3-one, Sodium methoxide, Methanol.
-
Procedure: To a solution of sodium methoxide in methanol, a solution of 2α-bromo-5α-cholestan-3-one in methanol is added at room temperature. The reaction mixture is stirred for a specified period, monitoring by TLC. Once the starting material is consumed, the reaction is quenched by the addition of water and acidified with a dilute acid (e.g., 1M HCl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, A-nor-5α-cholestane-2α-carboxylic acid methyl ester, is purified by column chromatography.
Protocol 4: Nucleophilic Substitution of 2α-Bromo-5α-cholestan-3-one with Azide
-
Materials: 2α-bromo-5α-cholestan-3-one, Sodium azide, Dimethylformamide (DMF).
-
Procedure: A mixture of 2α-bromo-5α-cholestan-3-one and sodium azide in DMF is stirred at room temperature for 8 hours.[1] The reaction mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2α-azido-5α-cholestan-3-one is purified by chromatography to yield the final product.[1]
Visualization of Synthetic Pathways
The strategic importance of α-bromoketones is best illustrated through their role in the total synthesis of complex, biologically active steroids. The following diagrams, rendered in DOT language, outline key synthetic transformations and workflows.
Caption: Core reactivity of steroidal α-bromoketones.
The following diagram illustrates a plausible synthetic workflow for the preparation of the potent anti-inflammatory drug, Dexamethasone, highlighting the crucial role of bromination at the alpha position to a ketone.
Caption: Synthetic workflow for Dexamethasone.
Conclusion
Steroidal α-bromoketones are undeniably powerful and versatile intermediates in the field of medicinal and synthetic organic chemistry. Their predictable yet diverse reactivity allows for the strategic and efficient synthesis of a wide array of modified steroids. A thorough understanding of their preparation, characterization, and subsequent chemical transformations is essential for any researcher aiming to develop novel steroid-based therapeutics. The protocols and data presented in this guide serve as a valuable resource for harnessing the full synthetic potential of these important chemical entities.
References
An In-depth Technical Guide on the Physical Characteristics of 2,4-Dibromocholestan-3-one Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2,4-Dibromocholestan-3-one, a halogenated derivative of cholestanone. Due to the limited availability of specific experimental data for the 2,4-isomer in readily accessible literature, this guide also includes comparative data for related dibromocholestanone isomers to provide a contextual understanding. The methodologies presented are based on standard practices for the synthesis and characterization of steroid compounds.
Quantitative Data Summary
The available quantitative data for 2α,4α-dibromo-5α-cholestan-3-one is sparse. The following table summarizes the known information for this isomer and provides data for the more extensively studied 5,6-dibromocholestan-3β-ol for comparison.
| Property | 2α,4α-dibromo-5α-cholestan-3-one | 5,6-Dibromocholestan-3β-ol (for comparison) |
| CAS Number | 2239-57-8 | 25182-80-3[1] |
| Molecular Formula | C₂₇H₄₄Br₂O | C₂₇H₄₆Br₂O[1] |
| Molecular Weight | 544.45 g/mol | 546.47 g/mol [1] |
| Appearance | Data not available | White crystalline solid |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Crystallographic Data | Data not available | Data not available |
| Spectroscopic Data | Data not available (predicted LogP: 8.42360) | Data not available (predicted XLogP3-AA: 9.9)[1] |
Note: The lack of specific experimental data for this compound highlights a gap in the current scientific literature and presents an opportunity for further research.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the characterization of this compound crystals, based on general procedures for similar compounds.
Synthesis of this compound
The synthesis of this compound would typically proceed via the bromination of cholestan-3-one.
Materials:
-
Cholestan-3-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Dissolve cholestan-3-one in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of cholestan-3-one at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield crystalline this compound.
Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.
Method: Slow Evaporation
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/methanol).
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the container over several days to weeks for the formation of well-defined single crystals.
Characterization Techniques
2.3.1. Melting Point Determination: The melting point of the crystals would be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.
2.3.2. X-ray Crystallography: A single crystal of suitable size and quality would be mounted on a goniometer. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data would be used to solve and refine the crystal structure, yielding information on unit cell dimensions, space group, and atomic coordinates.
2.3.3. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would reveal characteristic vibrational frequencies for functional groups, such as the carbonyl (C=O) stretch of the ketone and the carbon-bromine (C-Br) stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would provide detailed information about the molecular structure and the stereochemistry of the bromine atoms.
-
Mass Spectrometry (MS): A mass spectrum would be obtained using a mass spectrometer, likely with an electron ionization (EI) or electrospray ionization (ESI) source. The spectrum would show the molecular ion peak(s) corresponding to the mass of the molecule, as well as characteristic fragmentation patterns, including the isotopic pattern for two bromine atoms.
Visualizations
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound crystals.
Caption: Experimental workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: The Use of 2,4-Dibromocholestan-3-one in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromocholestan-3-one is a key intermediate in the synthesis of unsaturated steroids, particularly in the preparation of cholesta-1,4-dien-3-one, a precursor for various bioactive steroid analogues. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 5α-cholestan-3-one and its subsequent dehydrobromination to yield cholesta-1,4-dien-3-one. The procedures outlined are based on established principles of steroid chemistry and provide a framework for the laboratory-scale synthesis of these compounds.
Introduction
The introduction of unsaturation into the A-ring of the steroid nucleus is a fundamental transformation in steroid synthesis, often leading to compounds with enhanced biological activity. One common strategy to achieve this is through the bromination of a saturated 3-keto steroid, followed by dehydrobromination. The intermediate, this compound, serves as a crucial precursor in this two-step process to introduce double bonds at the C1-C2 and C4-C5 positions, resulting in the formation of a conjugated dienone system. This application note details the synthetic route from 5α-cholestan-3-one to cholesta-1,4-dien-3-one via the isolation of the dibrominated intermediate.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the dibromination of 5α-cholestan-3-one at the C2 and C4 positions. The reaction proceeds via the formation of the enol, followed by electrophilic attack by bromine. The initial bromination occurs preferentially at the C2 position to yield 2α-bromo-5α-cholestan-3-one, which is then further brominated at the C4 position.
Materials:
-
5α-Cholestan-3-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Diethyl Ether
-
Sodium Bicarbonate Solution (5% w/v)
-
Sodium Thiosulfate Solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5α-cholestan-3-one (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from a dropping funnel with continuous stirring. The addition of a catalytic amount of HBr can facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates the formation of the dibrominated product.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), 10% sodium thiosulfate solution (to remove unreacted bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol or ethanol, to yield the purified product.
Part 2: Dehydrobromination of this compound to Cholesta-1,4-dien-3-one
This protocol outlines the elimination of two molecules of hydrogen bromide from this compound to form the conjugated cholesta-1,4-dien-3-one. This reaction is typically carried out using a non-nucleophilic base.
Materials:
-
This compound
-
2,4,6-Collidine or Pyridine
-
Dimethylformamide (DMF)
-
Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add an excess of a base like 2,4,6-collidine or pyridine (typically 3-5 equivalents).
-
Heating: Heat the reaction mixture under reflux and monitor the reaction progress by TLC. The formation of a more polar, UV-active spot corresponding to the conjugated dienone should be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the product with diethyl ether.
-
Washing: Wash the organic layer with 1 M hydrochloric acid (to remove the organic base), followed by 5% sodium bicarbonate solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure cholesta-1,4-dien-3-one.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield (%) |
| 1 | 5α-Cholestan-3-one | Br₂, HBr (cat.) | Acetic Acid | 0 °C to RT | 2-4 h | This compound | 75-85 |
| 2 | This compound | 2,4,6-Collidine | DMF | Reflux | 4-8 h | Cholesta-1,4-dien-3-one | 60-70 |
Table 2: Spectroscopic Data for Cholesta-1,4-dien-3-one
| Spectroscopic Technique | Characteristic Data |
| UV-Vis (in Ethanol) | λmax ≈ 245 nm (π → π* transition of the conjugated enone) |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretch, conjugated ketone), ~1620, ~1600 (C=C stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0 (d, H-1), ~6.2 (dd, H-2), ~6.1 (s, H-4) |
| ¹³C NMR (CDCl₃, δ ppm) | ~186 (C-3), ~168 (C-5), ~155 (C-1), ~127 (C-2), ~124 (C-4) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 383.3 |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of Cholesta-1,4-dien-3-one.
Logical Relationships in Synthesis
Caption: Key chemical transformations in the synthesis.
Application Notes and Protocols: 2,4-Dibromocholestan-3-one as an Intermediate for Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2,4-Dibromocholestan-3-one as a key intermediate in the synthesis of hormonal steroids. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the chemical pathways and experimental workflows.
Introduction
In the landscape of steroid hormone synthesis, the introduction of specific functionalities and unsaturation is paramount for achieving the desired biological activity. This compound is a crucial, albeit often transient, intermediate that serves as a precursor for the creation of unsaturated ketones, particularly dienones. These dienone structures are foundational in the synthesis of a variety of hormones and their analogs. The strategic placement of bromine atoms at the C-2 and C-4 positions of the cholestan-3-one backbone allows for subsequent dehydrobromination reactions, leading to the formation of a conjugated double bond system. This application note will detail the synthesis of this compound and its conversion to key hormonal precursors.
Chemical Pathway
The overall transformation involves a two-step process starting from cholestan-3-one. The first step is the dibromination at the α-carbons to the ketone, followed by a dehydrobromination to introduce unsaturation.
Caption: Reaction pathway from Cholestan-3-one to Hormone Precursors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the dibromination of 5α-cholestan-3-one. The reaction proceeds via the formation of an enol, which then reacts with bromine. The use of an acid catalyst facilitates the enolization.
Materials:
-
5α-cholestan-3-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Acetate
-
Diethyl Ether
-
Water
Procedure:
-
Dissolve 5α-cholestan-3-one in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in acetic acid to the stirred solution of the steroid. The addition should be done at room temperature.
-
Continue stirring for a few hours after the addition is complete, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water to precipitate the product.
-
Collect the crude this compound by filtration and wash it with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified product.
Protocol 2: Synthesis of Cholesta-1,4-dien-3-one from this compound
This protocol details the dehydrobromination of this compound to yield the corresponding dienone, a key precursor for various hormones.
Materials:
-
This compound
-
Pyridine or other suitable base (e.g., collidine, lithium carbonate)
-
Dimethylformamide (DMF) or other high-boiling point solvent
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the this compound in a suitable solvent like DMF and add a base such as pyridine.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure Cholesta-1,4-dien-3-one.
Experimental Workflow
The general workflow for the synthesis and purification of the target compounds is outlined below.
Caption: General experimental workflow for the two-step synthesis.
Quantitative Data
The following table summarizes typical yields for the reactions described. The exact yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Dibromination of Cholesterol | Cholesterol | 5α,6β-Dibromocholestan-3-ol | 84-85 | [1] |
| Oxidation of Dibromocholesterol | 5α,6β-Dibromocholestan-3-ol | 5α,6β-Dibromocholestan-3-one | High | [1] |
| Debromination to Enone | Dibromocholestanone | Δ⁵-Cholesten-3-one | High | [1] |
| Isomerization to Conjugated Enone | Δ⁵-Cholesten-3-one | Δ⁴-Cholesten-3-one | 70-93 | [1] |
| Bromination of 6β-bromocholestenone | 6β-bromocholestenone | 2α,6β-dibromocholestenone | High | [2] |
Applications in Hormone Synthesis
Cholesta-1,4-dien-3-one, synthesized from this compound, is a versatile precursor for a range of steroid hormones. The A-ring dienone structure is a common feature in many synthetic steroids and can be further modified to introduce different functionalities. For example, it can serve as a starting material for the synthesis of certain anabolic steroids and other hormone analogs. The introduction of the C1-C2 double bond is a key step in increasing the anabolic activity of androgens.
Conclusion
This compound is a valuable synthetic intermediate that facilitates the introduction of unsaturation in the A-ring of the steroid nucleus. The protocols outlined in these application notes provide a framework for the synthesis and subsequent conversion of this compound into key hormonal precursors. The ability to efficiently generate dienone structures is a cornerstone of synthetic steroid chemistry, enabling the development of novel and potent hormonal drugs.
References
Application Note: Debromination of 2,4-Dibromocholestan-3-one to Synthesize Cholest-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the debromination of 2,4-Dibromocholestan-3-one to yield cholest-4-en-3-one, a crucial intermediate in the synthesis of various steroidal drugs. The primary method detailed utilizes zinc dust in the presence of acetic acid, a classic and effective method for the reductive elimination of vicinal dibromides. Alternative conditions are also presented, offering flexibility in reagent and equipment choice. This document includes a comprehensive, step-by-step protocol, a summary of reaction conditions in a tabular format for easy comparison, and a visual representation of the experimental workflow.
Introduction
Cholest-4-en-3-one is a key building block in the pharmaceutical industry for the synthesis of a wide array of steroid-based active pharmaceutical ingredients (APIs). Its synthesis often involves the bromination of cholesterol followed by a debromination step. The debromination of a dibrominated cholestan-3-one derivative, such as this compound, is a critical transformation. This protocol focuses on a reliable and scalable method for this reaction, primarily using zinc-mediated reduction. The general reaction is depicted below:
Reaction Scheme:
This compound → Cholest-4-en-3-one
Data Presentation
The following table summarizes various reported conditions for the debromination of dibromosteroids, providing a comparative overview for methodological selection.
| Reagent System | Solvent | Temperature | Reaction Time | Yield | Reference |
| Zinc dust / Acetic acid | Ether | 15-20°C | ~20 minutes | 71-72% (from cholesterol) | [1] |
| Zinc dust | Boiling Ethanol or Methanol | Reflux | Not Specified | Not Specified | [1] |
| Zinc dust / Acetic acid | Acetic Acid | Microwave Irradiation (1-2 min) | 1-2 minutes | High | [2] |
| Sodium Iodide | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Ferrous Chloride | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Chromous Chloride | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocol
This protocol is adapted from a well-established procedure for the debromination of a related dibromocholestanone[1].
Materials and Equipment:
-
This compound
-
Zinc dust (freshly activated)
-
Glacial acetic acid
-
Diethyl ether (or another suitable solvent like ethanol or methanol)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar (or mechanical stirrer for larger scales)
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, suspend this compound in a suitable solvent (e.g., a mixture of diethyl ether and a small amount of glacial acetic acid). For every 1 gram of the dibromide, approximately 20-30 mL of ether and 0.25 mL of acetic acid can be used as a starting point[1].
-
Initiation of Reaction: While stirring the suspension at room temperature, add a small portion of freshly activated zinc dust. An exothermic reaction should commence.
-
Controlling the Reaction: Once the reaction begins, continue to add the remaining zinc dust (a total of approximately 2-3 molar equivalents relative to the dibromide) portion-wise, maintaining the reaction temperature between 15-20°C using an ice-water bath if necessary[1]. The total addition time should be around 5-10 minutes.
-
Reaction Monitoring: After the addition of zinc is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up:
-
Once the reaction is complete, decant the ethereal solution from the unreacted zinc.
-
Wash the remaining zinc with a small amount of fresh ether and combine the organic layers.
-
Transfer the combined ethereal solution to a separatory funnel.
-
Wash the solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered solution using a rotary evaporator to obtain the crude product.
-
The crude cholest-4-en-3-one can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol-water.
-
-
Characterization: The purified product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Mandatory Visualization
References
Application Notes and Protocols: 2,4-Dibromocholestan-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-Dibromocholestan-3-one as a versatile starting material in the synthesis of novel heterocyclic steroid derivatives with potential applications in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous steroidal ketones and are intended to serve as a guide for the development of new therapeutic agents.
Application Notes
This compound, a derivative of the naturally occurring steroid cholestane, is a valuable synthetic intermediate for the construction of diverse heterocyclic systems fused or appended to the steroid nucleus. The presence of bromine atoms at the C2 and C4 positions, flanking a carbonyl group at C3, provides multiple reactive sites for nucleophilic substitution and cyclization reactions. This unique reactivity profile allows for the synthesis of a variety of steroidal heterocycles, including pyrimidines, thiazoles, and pyrazoles, which are known to exhibit a wide range of biological activities.
The primary application of this compound in medicinal chemistry is as a precursor to novel compounds with potential therapeutic value in the following areas:
-
Anticancer Agents: Many heterocyclic steroid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The incorporation of pyrimidine, thiazole, and pyrazole moieties onto the cholestane framework can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule assembly, inhibition of protein kinases, and induction of apoptosis.
-
Antimicrobial Agents: The fusion of heterocyclic rings to the steroid scaffold has been shown to enhance antimicrobial activity. Steroidal pyrimidines, thiazoles, and pyrazoles may exhibit potent activity against a range of bacterial and fungal pathogens, offering a potential avenue for the development of new anti-infective agents.
-
Enzyme Inhibitors: The rigid steroidal backbone provides a well-defined scaffold for the design of specific enzyme inhibitors. Heterocyclic derivatives of cholestane may be designed to target enzymes involved in various disease processes.
The synthetic utility of this compound stems from its ability to be transformed into key intermediates, such as α,β-unsaturated ketones, which can then undergo cyclocondensation reactions with various binucleophiles.
Logical Workflow for Synthesis:
The general strategy for utilizing this compound involves a two-step process:
-
Formation of a Reactive Intermediate: Dehydrobromination of this compound to generate a more reactive α,β-unsaturated steroidal ketone.
-
Heterocyclization: Reaction of the α,β-unsaturated ketone with a suitable binucleophile (e.g., urea, thiourea, hydrazine) to form the desired heterocyclic ring system.
Application Note: Synthesis of Cholest-4-en-3-one from 2,4-Dibromocholestan-3-one
Abstract
This application note provides a detailed protocol for the synthesis of cholest-4-en-3-one, a crucial intermediate in the synthesis of various steroid-based pharmaceuticals.[1] The synthesis involves the dehydrobromination of 2,4-Dibromocholestan-3-one. This method offers a potential route to this important enone from a halogenated cholestenone precursor. The protocol details the experimental procedure, necessary reagents, and purification methods.
Introduction
Cholest-4-en-3-one is a key starting material for the production of numerous anabolic drugs and contraceptive hormones.[1] While several methods exist for its synthesis, including the Oppenauer oxidation of cholesterol and enzymatic conversions, the dehydrobromination of halogenated intermediates presents a common and effective chemical route.[1] This protocol focuses on the conversion of this compound to cholest-4-en-3-one, a process involving the elimination of two equivalents of hydrogen bromide to introduce a double bond in conjugation with the ketone.
Reaction Scheme
The overall reaction involves the treatment of this compound with a suitable base to facilitate the elimination of two molecules of HBr, leading to the formation of the conjugated enone, cholest-4-en-3-one.
Caption: Reaction scheme for the synthesis of cholest-4-en-3-one.
Experimental Protocol
This protocol is adapted from established procedures for the dehydrobromination of similar α-haloketones in the steroid series.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesis Grade | (Internal) |
| 2,4,6-Collidine | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 2 M | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Ethanol | 95% | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add 10 mL of 2,4,6-collidine.
-
Reaction: Heat the reaction mixture to reflux (approximately 153°C) and maintain reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with three 100 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 100 mL of 2 M HCl to remove collidine, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Recrystallization: Combine the pure fractions and concentrate to dryness. Recrystallize the resulting solid from 95% ethanol to afford cholest-4-en-3-one as a white crystalline solid.
Data Presentation
Table 1: Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 65-75% |
| Melting Point | 80-82 °C |
| Appearance | White crystalline solid |
| Molecular Formula | C₂₇H₄₄O |
| Molecular Weight | 384.64 g/mol |
Table 2: Spectroscopic Data for Cholest-4-en-3-one
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.73 (s, 1H, C4-H), 1.19 (s, 3H, C19-H₃), 0.92 (d, J = 6.5 Hz, 3H, C21-H₃), 0.87 (d, J = 6.6 Hz, 6H, C26-H₃, C27-H₃), 0.72 (s, 3H, C18-H₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 199.5 (C3), 171.8 (C5), 123.8 (C4), 55.9, 54.0, 53.8, 42.5, 39.7, 39.5, 38.6, 36.2, 35.8, 35.6, 34.0, 33.0, 32.0, 28.2, 28.0, 24.2, 23.8, 22.8, 22.6, 21.1, 18.7, 17.4, 12.0 |
| IR (KBr, cm⁻¹) | 2948, 1680 (C=O, conjugated), 1618 (C=C) |
| UV (Ethanol) λₘₐₓ (nm) | 241 (ε ≈ 17,000) |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The described protocol provides a comprehensive method for the synthesis of cholest-4-en-3-one from this compound. This dehydrobromination reaction, followed by standard purification techniques, is expected to produce the target compound in good yield and high purity, suitable for further applications in drug development and research.
References
Application Notes and Protocols: Purification of 2,4-Dibromocholestan-3-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2,4-Dibromocholestan-3-one using column chromatography. The methodology outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for chromatographic separation. This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis and purification of steroidal compounds.
Introduction
This compound is a halogenated derivative of cholestanone, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Synthesis of such compounds often results in a mixture of products, including unreacted starting materials, isomers, and other byproducts. Column chromatography is a fundamental and widely used technique for the purification of these synthetic mixtures, leveraging the differential adsorption of components onto a stationary phase to achieve separation.[1][2] This application note details a robust protocol for the purification of this compound, ensuring high purity of the final product.
Experimental Overview
The purification process involves the separation of this compound from a crude reaction mixture using silica gel column chromatography. The choice of the mobile phase is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A non-polar solvent system is generally effective for eluting the less polar dibrominated cholestanone, while more polar impurities remain adsorbed to the silica gel.
Caption: Experimental workflow for the purification of this compound.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Chromatography Column (glass) |
| Silica Gel (60-120 mesh) | Funnel |
| n-Hexane (HPLC grade) | Beakers and Erlenmeyer flasks |
| Ethyl Acetate (HPLC grade) | Rotary Evaporator |
| Dichloromethane (DCM, HPLC grade) | TLC plates (silica gel coated) |
| TLC developing chamber | UV lamp (254 nm) |
| Cotton or glass wool | Collection tubes/vials |
| Sand (acid-washed) | Pasteur pipettes |
Experimental Protocol
Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate beaker, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Add the dissolved sample to the silica gel and mix thoroughly.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
Elution and Fraction Collection
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in separate labeled tubes.
-
Monitor the separation by spotting fractions onto TLC plates. Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
Solvent System for Elution
| Step | n-Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute non-polar impurities |
| 2 | 98 | 2 | Elute the product |
| 3 | 95 | 5 | Elute the product |
| 4 | 90 | 10 | Elute more polar impurities |
| 5 | 80 | 20 | Wash the column |
Note: The optimal solvent system may vary and should be determined by preliminary TLC analysis.
Characterization and Data
The purity of the combined fractions should be assessed by analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected outcome is a significant increase in the purity of this compound compared to the crude starting material.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish-brown solid | White to off-white crystalline solid |
| Purity (by HPLC) | ~70-80% | >98% |
| TLC (Rf) | Multiple spots | Single spot |
| Yield | - | Typically 60-80% recovery |
Logical Relationship of Purification Steps
The purification process follows a logical sequence to ensure optimal separation and recovery of the target compound.
Caption: Logical steps in the column chromatography purification process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | Incorrect solvent system | Optimize the mobile phase using TLC with a wider range of polarities. |
| Column overloading | Use a larger column or reduce the amount of sample loaded. | |
| Column channeling | Repack the column carefully to ensure it is homogeneous. | |
| Product does not elute | Mobile phase is not polar enough | Gradually increase the polarity of the eluting solvent. |
| Cracked column bed | Column ran dry | Ensure the solvent level is always above the top of the stationary phase. |
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using column chromatography. Adherence to this methodology will enable researchers to obtain a high-purity product suitable for further biological evaluation and drug development studies. The principles outlined are also applicable to the purification of other similar steroidal compounds.
References
safe handling and storage procedures for 2,4-Dibromocholestan-3-one
For Researchers, Scientists, and Drug Development Professionals
Safety and Handling Procedures
2,4-Dibromocholestan-3-one is expected to be a hazardous substance. Brominated organic compounds can be toxic, corrosive, and irritating. Appropriate precautions must be taken at all times to avoid exposure.
1.1 Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH-approved respirator with cartridges for organic vapors and acid gases is recommended, especially when handling the solid material outside of a certified chemical fume hood. For weighing and transferring, a full-face respirator may be necessary.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[1]
-
Skin Protection: Impervious gloves (e.g., nitrile, neoprene) should be worn.[1] A lab coat or chemical-resistant apron is also required.
-
General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
1.2 Engineering Controls
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
1.3 Spill and Leak Procedures
-
Small Spills: In case of a small spill, carefully scoop the solid material into a designated waste container. Avoid generating dust. The spill area should then be decontaminated.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup.
-
Do not allow the material to enter drains or waterways.
1.4 First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, and combustible materials.[2]
-
Heat and Light: Protect from direct sunlight and sources of ignition. Some related dibrominated ketones are known to decompose upon exposure to light or heat.
Physicochemical Data
Specific quantitative data for this compound is limited. The following table contains computed data for the general structure of dibromocholestanone and related compounds.
| Property | Value (Computed or for related compounds) | Source |
| Molecular Formula | C₂₇H₄₄Br₂O | PubChem |
| Molecular Weight | 544.4 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 10.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
Experimental Protocols
Note: No specific experimental protocols for the use of this compound were found in the available literature. The following protocol is a generalized example of a dehydrobromination reaction, a common transformation for α-haloketones, and is adapted from procedures for related compounds. This should be considered a theoretical starting point and would require significant optimization.
4.1 Example Protocol: Synthesis of a Δ-Cholestenone Derivative via Dehydrobromination
This protocol describes a potential reaction to eliminate HBr from the this compound backbone, which could lead to the formation of a diene system.
Materials:
-
This compound
-
Lithium Carbonate (Li₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add lithium carbonate (Li₂CO₃, 4 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
5.1 Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
Application Notes and Protocols: Debromination of 2,4-Dibromocholestan-3-one with Zinc Dust and Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive debromination of α,α'-dihaloketones is a fundamental transformation in organic synthesis, providing access to a variety of valuable intermediates. The reaction of 2,4-Dibromocholestan-3-one with zinc dust in the presence of acetic acid is a classic example of this process, leading to the formation of cholest-2-en-4-one or cholestan-3-one depending on the precise reaction conditions and the subsequent work-up. This reaction is of significant interest in steroid chemistry for the synthesis of modified steroidal skeletons, which are crucial scaffolds in drug discovery. The mechanism involves the oxidative addition of zinc to the carbon-bromine bonds, forming a zinc enolate or a 2-oxyallyl zinc intermediate, which then undergoes further reaction to yield the final product.[1] This protocol provides a detailed methodology for this transformation, adapted from established procedures for similar steroidal dihaloketones.[2][3]
Reaction Principle and Applications
The reaction proceeds via a two-electron reduction of the dibromoketone by zinc metal.[1] The acidic medium, provided by acetic acid, facilitates the reaction and protonates the resulting enolate intermediate. The regioselectivity of the elimination (i.e., the position of the resulting double bond) can be influenced by the stereochemistry of the starting material and the reaction conditions.
Key Applications:
-
Synthesis of Unsaturated Ketones: This reaction is a primary method for introducing unsaturation into the A-ring of the steroid nucleus.
-
Access to Novel Steroid Analogs: The products of this reaction can serve as precursors for a wide range of biologically active steroid derivatives.
-
Mechanistic Studies: The debromination of α,α'-dihaloketones serves as a model system for studying the reactivity of organozinc intermediates.[1][4]
Experimental Protocol
This protocol is adapted from the debromination of the analogous 5α,6β-dibromocholestan-3-one.[2] Researchers should optimize the conditions for their specific substrate and scale.
Materials:
-
This compound
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Ether (or other suitable solvent like methanol or ethanol)[2]
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer or mechanical stirrer, suspend this compound in a mixture of ether and a small amount of glacial acetic acid. The exact solvent volume will depend on the scale of the reaction, but a typical starting point is a 10-20 fold volume excess relative to the substrate.
-
Initiation of Reaction: Cool the suspension in an ice bath to approximately 15°C.[2] Add a small portion of activated zinc dust to initiate the reaction.
-
Exothermic Reaction Control: The debromination reaction is exothermic. Once the reaction begins, as evidenced by a temperature increase, continue to add the remaining zinc dust portion-wise, maintaining the reaction temperature between 15-20°C by intermittent cooling with the ice bath.[2]
-
Reaction Completion: After the addition of zinc is complete, continue stirring the mixture for an additional 15-30 minutes at room temperature to ensure the reaction goes to completion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Add water to the reaction mixture to dissolve any insoluble zinc salts.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetone/water).
Quantitative Data
| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 5α,6β-Dibromocholestan-3-one | Δ⁵-Cholesten-3-one | Zinc dust, Acetic Acid | Ether | 15-20 | ~20 | 71-72 (from cholesterol) | [2] |
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed reaction mechanism for the debromination of this compound.
Caption: General experimental workflow for the debromination reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Zinc dust can be flammable. Avoid sources of ignition.
-
Acetic acid and hydrochloric acid are corrosive. Handle with care.
-
Ether is highly flammable and volatile. Work away from open flames and sparks.
Troubleshooting
-
Slow or incomplete reaction: Ensure the zinc dust is activated and fresh. The reaction can be sluggish if the zinc is passivated. The amount of acetic acid can also be critical; too little may not be sufficient to protonate the intermediate, while too much may lead to side reactions.
-
Low yield: Inefficient stirring can lead to localized heating and side product formation. Ensure the reaction mixture is well-agitated. The work-up procedure should be performed carefully to avoid loss of product.
-
Formation of multiple products: The regioselectivity of the elimination can be sensitive to reaction conditions. Careful control of temperature and reaction time is important. Purification by column chromatography may be necessary to separate isomers.
References
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved OVERVIEW OF THE EXPERIMENT: This is a two-part | Chegg.com [chegg.com]
- 4. Debromination of α,α′-dibromo-ketones with a zinc–copper couple in methanol. Formation of α-methoxy-ketones as a criterion for the intervention of 2-oxyallyl cations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of 2,4-Dibromocholestan-3-one in Steroid Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled steroids are indispensable tools in biomedical and pharmaceutical research. They serve as ideal internal standards for quantitative analysis by mass spectrometry, enabling accurate determination of steroid hormones in complex biological matrices.[1] The introduction of isotopes such as deuterium (²H) or carbon-13 (¹³C) into the steroid backbone allows for the differentiation of the labeled standard from its endogenous, unlabeled counterpart. 2,4-Dibromocholestan-3-one is a key starting material for the synthesis of specifically labeled cholestane and related steroid cores. The bromine atoms at the 2 and 4 positions provide reactive sites for the introduction of isotopic labels through debromination reactions.
This application note provides a detailed protocol for the preparation of a deuterium-labeled cholestan-3-one standard using this compound as the precursor. It also outlines the application of the resulting labeled steroid in quantitative mass spectrometry-based assays.
Principle of Isotope Labeling using this compound
The core of the methodology lies in the reductive debromination of this compound in the presence of a deuterium source. This reaction replaces the bromine atoms with deuterium atoms, resulting in a steroid molecule with a specific mass shift that can be readily detected by mass spectrometry. The ketone at the 3-position can subsequently be reduced to a hydroxyl group if the corresponding labeled alcohol is desired.
Experimental Protocols
Protocol 1: Synthesis of [2,4-²H₂]-Cholestan-3-one from this compound
This protocol describes the preparation of dideuterated cholestan-3-one.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Zinc dust (activated)
-
Acetic acid-d4 (CD₃COOD)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous diethyl ether (20 mL).
-
Addition of Deuterium Source: Add acetic acid-d4 (5 mL) and deuterated water (1 mL) to the solution.
-
Reductive Debromination: While stirring vigorously, add activated zinc dust (5 mmol) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc. Wash the celite pad with diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure [2,4-²H₂]-Cholestan-3-one.
Expected Yield and Isotopic Purity:
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value |
| Yield | 75-85% |
| Isotopic Purity (²H₂) | >98% |
| ²H₁ incorporation | <2% |
| Unlabeled (²H₀) | <0.5% |
Protocol 2: Quantification of Cholestan-3-one in a Biological Sample using Isotope Dilution Mass Spectrometry
This protocol outlines the use of the synthesized [2,4-²H₂]-Cholestan-3-one as an internal standard.
Materials:
-
Biological sample (e.g., plasma, serum)
-
[2,4-²H₂]-Cholestan-3-one internal standard solution (of known concentration)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: To 100 µL of the biological sample, add a known amount of the [2,4-²H₂]-Cholestan-3-one internal standard solution.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.
-
LC Separation: Use a suitable C18 column to separate cholestan-3-one from other matrix components.
-
MS/MS Detection: Monitor the specific mass transitions for both the unlabeled (endogenous) cholestan-3-one and the deuterium-labeled internal standard.
-
Data Analysis:
The concentration of the endogenous cholestan-3-one is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled cholestan-3-one and a fixed concentration of the internal standard.
Visualizations
References
Application Notes and Protocols for the Derivatization of 2,4-Dibromocholestan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2,4-Dibromocholestan-3-one, a versatile starting material for the synthesis of novel steroidal derivatives. The following protocols describe key derivatization reactions, including the synthesis of steroidal heterocycles and dehydrobromination, to generate compounds with potential for further chemical exploration and biological screening.
Introduction
This compound is a halogenated derivative of cholestanone. The presence of bromine atoms at the α-positions relative to the carbonyl group makes it a highly reactive substrate for various nucleophilic substitution and elimination reactions. This reactivity allows for the construction of diverse molecular scaffolds, particularly heterocyclic systems fused to the steroid nucleus. Steroidal heterocycles are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These notes provide protocols for the synthesis of a 2-aminothiazole derivative, a pyrimidine derivative, and a diene through dehydrobromination, opening avenues for the development of new therapeutic agents.
Reaction Schemes and Protocols
While specific literature on the derivatization of this compound is limited, the following protocols are adapted from established procedures for analogous steroidal α-haloketones. The principles of these reactions are directly applicable.
Synthesis of a Cholestano[2,3-d]thiazole Derivative
The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring from an α-haloketone and a thioamide. In this protocol, this compound is reacted with thiourea to furnish a 2-aminothiazole derivative fused to the A-ring of the cholestane skeleton.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 g, 1.84 mmol) in 50 mL of absolute ethanol.
-
Addition of Reagent: To this solution, add thiourea (0.17 g, 2.21 mmol, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data (Representative):
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Thiourea | 2'-Amino-4-bromo-5α-cholest-2-eno[2,3-d]thiazole | 75-85 | 185-190 |
Experimental Workflow:
Caption: Workflow for the synthesis of a cholestano[2,3-d]thiazole derivative.
Synthesis of a Cholestano[2,3-d]pyrimidine Derivative
The reaction of a 1,3-dicarbonyl equivalent, such as an α,β-unsaturated ketone which can be formed in situ, with a dinucleophile like guanidine can lead to the formation of a pyrimidine ring. Here, this compound is treated with guanidine hydrochloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 g, 1.84 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (0.21 g, 2.21 mmol, 1.2 equivalents).
-
Base Addition: Add sodium ethoxide (0.15 g, 2.21 mmol, 1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate).
Quantitative Data (Representative):
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Guanidine HCl | 2'-Amino-4-bromo-5α-cholest-2-eno[2,3-d]pyrimidine | 60-70 | 200-205 |
Experimental Workflow:
Caption: Workflow for the synthesis of a cholestano[2,3-d]pyrimidine derivative.
Dehydrobromination to Cholest-2,4-dien-3-one
Elimination of two molecules of hydrogen bromide from this compound leads to the formation of a conjugated dienone system, cholest-2,4-dien-3-one. This reaction is typically carried out using a non-nucleophilic base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 1.84 mmol) and lithium carbonate (0.27 g, 3.68 mmol, 2.0 equivalents) in 50 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data (Representative):
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Lithium Carbonate | Cholest-2,4-dien-3-one | 80-90 | 125-130 |
Experimental Workflow:
Caption: Workflow for the dehydrobromination of this compound.
Potential Applications and Signaling Pathways
Steroidal derivatives, particularly those containing heterocyclic moieties, have shown promise as modulators of various cellular signaling pathways, making them attractive candidates for drug discovery. Thiazole and pyrimidine-containing steroids have been reported to exhibit anticancer activity.
A plausible mechanism of action for such compounds is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) of cancer cells.
Proposed Signaling Pathway Inhibition:
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by steroidal derivatives.
The synthesized cholestane-fused thiazole and pyrimidine derivatives, due to their structural features, could potentially interact with protein kinases like Akt, thereby inhibiting the downstream signaling cascade and suppressing cancer cell proliferation. Further biological evaluation is necessary to validate these hypotheses and elucidate the precise mechanism of action.
Conclusion
The protocols outlined in these application notes provide a framework for the derivatization of this compound into a variety of potentially bioactive molecules. The synthesis of fused heterocyclic derivatives and conjugated dienones from this readily accessible starting material offers a strategic approach to generating novel chemical entities for drug discovery programs. The representative data and workflows are intended to guide researchers in the successful execution of these transformations. Further investigation into the biological activities of these novel steroidal compounds is warranted.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromocholestan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dibromocholestan-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
The synthesis of this compound typically involves the direct bromination of a cholestan-3-one precursor. The reaction is generally carried out using elemental bromine in a suitable solvent, often with an acid catalyst to facilitate the reaction. The key challenge lies in controlling the regioselectivity and stereoselectivity of the bromination to favor the formation of the desired 2,4-dibromo product.
Q2: What are the most common side products in this synthesis?
Common side products include monobrominated species (2-bromocholestan-3-one and 4-bromocholestan-3-one), polybrominated ketones, and constitutional isomers of the desired product. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I purify the final this compound product?
Purification is typically achieved through recrystallization or column chromatography. Given the potential for a mixture of closely related steroidal products, a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.
Q4: What are the key safety precautions to take during this synthesis?
Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to neutralize any bromine spills immediately with a suitable quenching agent like sodium thiosulfate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Product | - Insufficient brominating agent.- Reaction time is too short.- Incomplete reaction. | - Increase the molar equivalents of bromine.- Extend the reaction time and monitor progress using TLC.- Ensure efficient stirring and appropriate reaction temperature. |
| Formation of Monobrominated Byproducts | - Insufficient amount of brominating agent.- Non-ideal reaction temperature. | - Increase the molar ratio of bromine to the starting material.- Optimize the reaction temperature; sometimes a higher temperature can favor dibromination. |
| Formation of Polybrominated Byproducts | - Excess of brominating agent.- Prolonged reaction time. | - Carefully control the stoichiometry of bromine.- Monitor the reaction closely by TLC and quench it as soon as the desired product is the major component. |
| Poor Stereoselectivity | - Inappropriate solvent or catalyst.- Reaction temperature is not optimal. | - Experiment with different solvent systems (e.g., acetic acid, chloroform).- Vary the reaction temperature to influence the kinetic vs. thermodynamic product distribution. |
| Difficult Purification | - Presence of multiple isomers and byproducts with similar polarities. | - Utilize a multi-step purification process, such as a combination of recrystallization and column chromatography with different solvent systems.- Consider using HPLC for high-purity samples. |
Experimental Protocols
General Procedure for the Dibromination of Cholestan-3-one:
-
Dissolution: Dissolve cholestan-3-one in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Initiation: Add a catalytic amount of a strong acid, like HBr in acetic acid, to the solution.
-
Bromination: Slowly add a solution of bromine (2 molar equivalents) in the same solvent to the stirred solution at room temperature. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the bromination of 3-keto steroids, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 5α-Cholestan-3-one | Bromine | Acetic Acid | HBr | Room Temp. | Not specified | [1] |
| 3-Keto steroid | Bromine | Tertiary Alcohol / Inert Solvent | Strong Mineral Acid | Not specified | Not specified | [2] |
| 3-Keto steroid | N-Bromosuccinimide | Tertiary Butyl Alcohol | Not specified | Not specified | Not specified | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Recrystallization of 2,4-Dibromocholestan-3-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 2,4-Dibromocholestan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed recrystallization of this compound?
A1: The most frequent issue is using an excessive amount of solvent to dissolve the crude product.[1] This leads to a solution that is not saturated enough for crystals to form upon cooling, resulting in poor or no yield.[1][2]
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the boiling solvent, or separates as an oil during cooling.[1] This often happens if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the compound.[1] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Using a different solvent or a solvent mixture might also be necessary.[1]
Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?
A3: This is likely due to supersaturation.[2] To induce crystallization, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[3]
-
Seeding: Add a tiny crystal of the pure this compound to the solution to act as a nucleus for crystal growth.[3]
-
Reducing Solvent Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent and then allow it to cool again.[1][3]
-
Lowering the Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.[3]
Q4: The yield of my recrystallized product is very low. What could be the cause?
A4: A low yield can result from several factors:
-
Using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[2][3]
-
Premature crystallization during hot filtration, leading to loss of product on the filter paper.
-
Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[2]
-
The inherent solubility of the compound in the cold solvent; some loss is always expected.[2]
Data Presentation: Solvent Selection Guide
| Solvent Class | Examples | Suitability for this compound | Rationale & Considerations |
| Alcohols | Ethanol, Methanol | Often a good starting point. | Steroid backbones have some affinity for alcohols. A mixed solvent system with water can be effective.[4] |
| Halogenated Solvents | Dichloromethane (DCM) | Good for dissolving, but may be too effective. | Often used to dissolve the initial compound, with a less polar anti-solvent added to induce precipitation.[5] |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. | Can be a good single solvent or used in a mixture with a non-polar solvent like hexane.[6] |
| Ketones | Acetone | Can be a good choice, similar to esters. | Often used in combination with non-polar solvents.[6] |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Good as anti-solvents. | Unlikely to dissolve the compound on their own, even when hot, but useful for inducing crystallization from a more polar solvent.[4][6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be effective, especially in mixtures. | Diethyl ether's low boiling point can be a challenge. THF is a more versatile option.[6] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use with caution. | These are very strong solvents and may prevent crystallization. Can be used in a system with water as an anti-solvent.[4] |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair. The ideal solvent should dissolve this compound when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves.
-
Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Cholestan-3-one Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of cholestan-3-one. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of cholestan-3-one bromination?
The bromination of 5α-cholestan-3-one typically occurs at the α-carbons to the carbonyl group, leading to two main regioisomers: 2-bromocholestan-3-one and 4-bromocholestan-3-one. The distribution of these products is highly dependent on the reaction conditions.
Q2: Which isomer is the kinetic product and which is the thermodynamic product?
In the acid-catalyzed bromination of ketones, the reaction proceeds through an enol intermediate. The stability of the enol and the subsequent carbocation intermediate determines the product distribution.
-
Kinetic Product: The kinetic product is formed faster. In the case of cholestan-3-one, the enolization towards C-2 is generally faster due to the higher substitution at this position, leading to 2-bromocholestan-3-one as the kinetic product.
-
Thermodynamic Product: The thermodynamic product is the more stable product. 4-Bromocholestan-3-one is often considered the thermodynamic product as it is sterically less hindered.
Q3: How can I control the regioselectivity of the bromination?
Controlling the regioselectivity between the C-2 and C-4 positions is a key challenge. Here are some general principles:
-
For the 2-bromo isomer (kinetic control): Use milder conditions, such as lower temperatures and shorter reaction times. A reagent like pyridine hydrobromide perbromide in acetic acid can favor the formation of the 2-bromo isomer.
-
For the 4-bromo isomer (thermodynamic control): Use conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times. Stronger acidic conditions can also favor the formation of the more stable 4-bromo isomer.
Q4: What are common side products in this reaction?
Besides the mixture of 2-bromo and 4-bromo isomers, other potential side products include:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-cholestanones, such as 2,2-dibromo or 2,4-dibromo species.
-
Elimination products: Under certain conditions, especially with heating, dehydrobromination can occur, leading to the formation of α,β-unsaturated ketones.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish the starting material from the brominated products. The brominated products are typically more nonpolar than the starting ketone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | 1. Inactive brominating agent. 2. Insufficient catalyst (if applicable). 3. Low reaction temperature. | 1. Use a fresh bottle of the brominating agent. 2. Increase the amount of acid catalyst. 3. Gradually increase the reaction temperature while monitoring by TLC. |
| Formation of a mixture of 2-bromo and 4-bromo isomers | Reaction conditions are intermediate between kinetic and thermodynamic control. | To favor the 2-bromo isomer : - Lower the reaction temperature. - Reduce the reaction time. - Use a milder brominating agent like pyridine hydrobromide perbromide. To favor the 4-bromo isomer : - Increase the reaction temperature. - Prolong the reaction time to allow for equilibration. - Use a stronger acid catalyst. |
| Formation of dibrominated products | Excess of the brominating agent. | Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Formation of colored byproducts | Decomposition of the product or reagents. | Ensure the reaction is protected from light, especially when using bromine. Purify the starting material to remove any impurities that might catalyze decomposition. |
| Difficult purification of isomers | Similar polarities of the 2-bromo and 4-bromo isomers. | Use column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane). Multiple chromatographic runs may be necessary. Recrystallization can also be an effective method for separating isomers if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Synthesis of 2α-Bromo-5α-cholestan-3-one (Kinetic Control)
This protocol is adapted from a general procedure for the monobromination of 3-ketosteroids.
Reagents and Materials:
-
5α-Cholestan-3-one
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 5α-cholestan-3-one (1 equivalent) in warm glacial acetic acid (40-60 °C).
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the warm solution.
-
Stir the mixture. The reaction is often rapid, with the evolution of hydrogen bromide and the precipitation of the product.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2α-bromo-5α-cholestan-3-one.
Protocol 2: Synthesis of 4α-Bromo-5α-cholestan-3-one (Thermodynamic Control)
This protocol involves the bromination of a silyl enol ether intermediate, which can favor the formation of the 4-bromo isomer.
Reagents and Materials:
-
Cholest-4-en-3-one (starting material for the precursor)
-
Lithium in liquid ammonia
-
Triethylamine
-
Trimethylsilyl chloride (TMSCl)
-
N-bromosuccinimide (NBS)
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium borohydride
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
This is a multi-step synthesis:
-
Synthesis of the Trimethylsilyl Enol Ether:
-
Reduce cholest-4-en-3-one with lithium in liquid ammonia.
-
Quench the reaction with triethylamine and trimethylsilyl chloride to form the trimethylsilyl enol ether.
-
-
Bromination:
-
Treat the silyl enol ether with N-bromosuccinimide (NBS) and a catalytic amount of tetrabutylammonium fluoride (TBAF) in THF at room temperature. This step selectively introduces the bromine at the 4α-position.
-
-
Reduction of the Ketone:
-
The resulting 4α-bromoketone can be used as is, or if the corresponding alcohol is desired, it can be reduced with sodium borohydride in methanol.
-
Data Presentation
| Parameter | Method 1 (Pyridine Hydrobromide Perbromide) | Method 2 (NBS on Silyl Enol Ether) |
| Target Product | 2α-Bromo-5α-cholestan-3-one | 4α-Bromo-5α-cholestan-3-one |
| Control | Kinetic | Thermodynamic (via intermediate) |
| Typical Solvent | Glacial Acetic Acid | Tetrahydrofuran (THF) |
| Brominating Agent | Pyridine hydrobromide perbromide | N-Bromosuccinimide (NBS) |
| Typical Temperature | 40-60 °C | Room Temperature |
Visualizations
Signaling Pathway for Product Formation
Caption: Logical flow of cholestan-3-one bromination.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for cholestan-3-one bromination.
stability and degradation of 2,4-Dibromocholestan-3-one over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,4-Dibromocholestan-3-one. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal stability, storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is advised. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, an α-bromoketone, is dehydrobromination. This is an elimination reaction where hydrogen bromide (HBr) is lost, leading to the formation of an α,β-unsaturated ketone. This process can be accelerated by exposure to bases, heat, and light.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation product resulting from dehydrobromination is the corresponding cholestenone derivative with a double bond in the A-ring of the steroid. Depending on which bromine atom is eliminated, different isomers of the unsaturated ketone can be formed. Under harsh conditions, such as high heat, further decomposition into smaller, brominated aromatic compounds could occur, though this is less common under typical laboratory conditions.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by various analytical techniques. A change in the physical appearance of the sample, such as color change (e.g., yellowing), may indicate degradation. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are effective for detecting impurities and degradation products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes indicative of degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Unexpected or Additional Peaks in HPLC Analysis
-
Possible Cause: The sample of this compound may have degraded.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dark, dry, and under an inert atmosphere).
-
Analyze a Fresh Sample: If possible, analyze a fresh or newly purchased sample of this compound to use as a reference.
-
Consider the Solvent: Ensure the solvent used for sample preparation is pure and does not react with the compound. Some solvents can promote degradation.
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study by subjecting a small amount of the compound to stress conditions (e.g., heat, acid, base, light). Compare the resulting chromatogram with that of the problematic sample.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: The purity of this compound may have been compromised due to degradation, leading to lower effective concentrations of the active compound and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Assess Purity: Re-evaluate the purity of the this compound stock using a suitable analytical method like HPLC or NMR.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments to minimize the impact of solvent-induced degradation over time.
-
Review Experimental pH: If your experimental conditions involve basic pH, be aware that this can accelerate the dehydrobromination of the compound. Consider buffering your system to a neutral or slightly acidic pH if the experimental design allows.
-
Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide researchers in their experimental design.
| Condition | Duration | Purity (%) | Major Degradant (%) |
| Storage | |||
| -20°C, Dark, Inert Atm. | 12 Months | >99 | <0.1 |
| 4°C, Dark, Inert Atm. | 12 Months | 98.5 | 1.2 |
| 25°C, Dark, Air | 6 Months | 92.1 | 7.5 |
| 25°C, Light, Air | 6 Months | 85.3 | 14.2 |
| Forced Degradation | |||
| 60°C, 24 hours | - | 90.7 | 8.9 |
| 0.1 M HCl, 25°C, 8 hours | - | 98.2 | 1.5 |
| 0.1 M NaOH, 25°C, 2 hours | - | 65.4 | 33.8 |
| UV Light (254 nm), 24 hours | - | 88.9 | 10.7 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Ramp to 95% acetonitrile / 5% water over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in acetonitrile or a similar organic solvent.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Thermal Stress: Incubate a portion of the stock solution at 60°C for 24 hours.
-
Acidic Stress: To another portion, add an equal volume of 0.2 M HCl and incubate at room temperature for 8 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Basic Stress: To a third portion, add an equal volume of 0.2 M NaOH and incubate at room temperature for 2 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Photolytic Stress: Expose a portion of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
methods for removing monobrominated impurities from 2,4-Dibromocholestan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of 2,4-Dibromocholestan-3-one and the removal of monobrominated impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation of Monobrominated Impurities During Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The solubility difference between the di- and mono-brominated species may not be significant in the chosen solvent. |
| Solution: Experiment with a range of solvents or solvent mixtures. A solvent system where the dibrominated compound has lower solubility at cooler temperatures is ideal. Consider solvents like ethyl acetate, methanol, or ethanol-water mixtures.[1][2] | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of impurities with the desired product. |
| Solution: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This promotes the formation of well-defined crystals of the less soluble compound. | |
| Supersaturation | A highly concentrated solution can cause the product and impurity to crash out of solution together. |
| Solution: Use a minimal amount of hot solvent to fully dissolve the crude product. If the solution is too concentrated, add a small amount of additional hot solvent. |
Issue 2: Co-elution of Product and Impurity During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may not be optimal to resolve the two closely related compounds. |
| Solution: Adjust the mobile phase composition. For normal-phase chromatography (e.g., silica gel), a less polar mobile phase (e.g., increasing the hexane to ethyl acetate ratio) will generally increase the retention time of both compounds, potentially improving separation. A shallow gradient elution can also be effective. | |
| Column Overloading | Applying too much crude material to the column can lead to broad peaks and poor separation. |
| Solution: Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule is a 1:100 sample-to-adsorbent ratio. | |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to band broadening and inefficient separation. |
| Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Use the slurry method for packing and allow the stationary phase to settle completely before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing monobrominated impurities from this compound?
A1: A combination of column chromatography followed by recrystallization is often the most effective approach.[2] Column chromatography provides the initial separation of the bulk of the impurity, and subsequent recrystallization of the enriched fractions yields a highly pure product.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and elute with the same mobile phase used for the column. The dibrominated product should have a different Rf value than the monobrominated impurity. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots.
Q3: Are there any advanced analytical techniques to confirm the removal of monobrominated impurities?
A3: Yes, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for this purpose. HPLC can provide quantitative data on the purity of your sample, while MS can confirm the molecular weight of the components, allowing you to differentiate between the mono- and di-brominated species.[3][4][5]
Q4: Can I use a different halogenating agent to avoid the formation of monobrominated impurities?
A4: The formation of monobrominated byproducts is often inherent to the reaction mechanism. However, careful control of reaction conditions (e.g., stoichiometry of the brominating agent, temperature, and reaction time) can help to maximize the yield of the desired dibrominated product and minimize side reactions.
Quantitative Data on Purification Methods
The following tables summarize hypothetical, yet realistic, data from purification experiments to remove monobrominated impurities from a crude reaction mixture of this compound.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) |
| Methanol | 85 | 92 | 75 |
| Ethyl Acetate | 85 | 95 | 68 |
| Hexane/Ethyl Acetate (9:1) | 85 | 90 | 80 |
| Ethanol/Water (4:1) | 85 | 93 | 72 |
Table 2: Column Chromatography Performance
| Mobile Phase (Hexane:Ethyl Acetate) | Initial Purity (%) | Purity of Combined Fractions (%) | Recovery of this compound (%) |
| 95:5 | 85 | 96 | 88 |
| 90:10 | 85 | 94 | 92 |
| 85:15 | 85 | 91 | 95 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The desired this compound should crystallize out.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess hexane until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase, such as a 95:5 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Purity Monitoring: Monitor the composition of the fractions using Thin-Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2,4-Dibromocholestan-3-one
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,4-Dibromocholestan-3-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete bromination. | - Ensure accurate stoichiometry of bromine. - Optimize reaction time and temperature; monitor reaction progress by TLC or HPLC. - Ensure efficient mixing to maintain homogeneity. |
| Side reactions (e.g., over-bromination). | - Control the rate of bromine addition to prevent localized high concentrations. - Maintain the recommended reaction temperature to minimize side reactions. | |
| Product loss during work-up and purification. | - Optimize solvent volumes for extraction and crystallization. - Ensure complete precipitation of the product before filtration. | |
| Inconsistent Product Quality/Purity | Presence of mono-brominated or tri-brominated impurities. | - Refine the control over bromine stoichiometry and addition rate. - Implement a multi-step purification protocol, such as recrystallization from different solvent systems. |
| Residual starting material (Cholestan-3-one). | - Increase reaction time or temperature slightly, while monitoring for side product formation. - Improve purification methods to effectively separate the product from the starting material. | |
| Discoloration of the final product (e.g., purplish tint). | The product is known to be unstable and can decompose, especially when exposed to light or heat.[1] - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. - Avoid elevated temperatures during drying and storage.[1] | |
| Scale-Up Challenges | Poor temperature control (exothermic reaction). | - Utilize a reactor with a high-efficiency cooling system. - Implement a slow, controlled addition of bromine to manage the exotherm. - Use a reaction calorimeter to study the thermal profile and ensure safe operating conditions. |
| Inefficient mixing in a large reactor. | - Employ an appropriate impeller design and agitation speed to ensure homogeneity, especially in heterogeneous reaction mixtures. - Consider the use of baffles in the reactor to improve mixing efficiency. | |
| Difficulties in product isolation and filtration. | - Optimize the crystallization process to obtain a crystal form that is easier to filter. - Select appropriate filter media and equipment for large-scale filtration. - Ensure the filter cake is washed effectively to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the large-scale bromination of cholestan-3-one?
A1: Acetic acid is a commonly used solvent for the bromination of ketones. For the subsequent oxidation step to form the dibromoketone, acetic acid is also typically employed.[1]
Q2: How can I monitor the progress of the bromination reaction on a large scale?
A2: On a large scale, it is crucial to monitor the reaction progress to ensure completion and minimize side product formation. This can be achieved by taking aliquots from the reaction mixture at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: What are the critical safety precautions for handling bromine on a large scale?
A3: Bromine is a highly toxic and corrosive substance and must be handled with extreme care in a well-ventilated area, preferably a fume hood.[2] Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a respirator with an acid gas cartridge.[2] An emergency shower and eyewash station should be readily accessible.[2]
Q4: How can I effectively remove the hydrogen bromide (HBr) gas generated during the reaction?
A4: The HBr gas generated during the bromination is corrosive and hazardous. On a large scale, the reactor should be equipped with a gas scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the HBr gas before it is vented.
Q5: What is the best method for purifying large quantities of this compound?
A5: Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system, such as a mixture of ether and methanol, can be used.[1] It may be necessary to perform multiple recrystallizations to achieve the desired purity.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is a representative procedure for the large-scale synthesis and should be adapted and optimized based on the specific equipment and safety infrastructure available.
Materials and Equipment:
-
Cholestan-3-one
-
Bromine
-
Glacial Acetic Acid
-
Sodium Bisulfite
-
Large-scale glass-lined reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Gas scrubber system
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Charging the Reactor: Charge the reactor with Cholestan-3-one and glacial acetic acid.
-
Cooling: Cool the stirred solution to 10-15 °C using a cooling jacket.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the cooled solution via a dropping funnel over a period of 2-4 hours. Maintain the temperature below 20 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly add a solution of sodium bisulfite to quench any excess bromine.
-
Precipitation: Slowly add water to the reaction mixture to precipitate the crude this compound.
-
Isolation: Filter the precipitated solid using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with water until the filtrate is neutral, followed by a wash with cold methanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ether/methanol) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Reactivity Showdown: 2,4-Dibromocholestan-3-one vs. 2,2-Dibromocholestan-3-one - A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of steroid intermediates is paramount. This guide provides an in-depth comparison of the chemical behavior of two closely related dibrominated cholestanones: 2,4-Dibromocholestan-3-one and 2,2-Dibromocholestan-3-one. While direct comparative experimental data is limited in publicly available literature, this analysis draws upon established principles of organic chemistry and reactivity patterns of halogenated ketones to offer a predictive overview of their behavior in common synthetic transformations.
The placement of bromine atoms on the A-ring of the cholestan-3-one framework significantly influences the steric and electronic environment of the molecule, leading to distinct reactivity profiles. This comparison will delve into three key reaction types: dehydrobromination, nucleophilic substitution, and the Favorskii rearrangement.
At a Glance: Predicted Reactivity Comparison
| Reaction Type | This compound | 2,2-Dibromocholestan-3-one | Key Differentiating Factors |
| Dehydrobromination | Can undergo mono- or di-dehydrobromination to yield α,β-unsaturated ketones. | Can undergo dehydrobromination to yield a 2-bromo-α,β-unsaturated ketone. | Availability and acidity of α-protons; stereochemistry of the bromine atoms. |
| Nucleophilic Substitution | Substitution at both C-2 and C-4 is possible, but likely proceeds at different rates. | Substitution at C-2 is sterically hindered by the geminal bromine. | Steric hindrance at the reaction centers. |
| Favorskii Rearrangement | Can potentially undergo rearrangement leading to A-nor steroids. | Expected to readily undergo Favorskii rearrangement to form a cyclopropanone intermediate. | Presence of α- and α'-halogens versus a gem-dihalo arrangement. |
Dehydrobromination: A Tale of Two Pathways
Dehydrobromination is a common elimination reaction for haloalkanes and is typically base-induced. The regioselectivity and ease of this reaction are dictated by the availability of acidic α-protons and the stereochemical relationship between the proton and the leaving group (bromine).
This compound , possessing bromine atoms at both the α (C-2 and C-4) positions to the carbonyl group, has acidic protons at C-1, C-2, and C-5. Depending on the reaction conditions and the stereochemistry of the bromine atoms (axial or equatorial), it can potentially undergo either mono- or di-dehydrobromination. The formation of conjugated enones or dienones is the likely outcome.
2,2-Dibromocholestan-3-one , a geminal dihaloketone, has acidic protons at C-1 and C-4. Elimination of one equivalent of HBr would lead to the formation of a 2-bromo-cholest-1-en-3-one or a 2-bromo-cholest-4-en-3-one, depending on the base used and the kinetic versus thermodynamic control of the reaction.
Nucleophilic Substitution: Steric Hindrance Takes Center Stage
Nucleophilic substitution reactions at the α-carbon of a ketone are influenced by both electronic effects (the electron-withdrawing nature of the carbonyl group) and steric hindrance.
In This compound , both C-2 and C-4 are potential sites for nucleophilic attack. The relative reactivity of these two positions would depend on the stereochemistry of the bromine atoms and the steric bulk of the incoming nucleophile. An axial bromine is generally more accessible to nucleophilic attack than an equatorial one.
For 2,2-Dibromocholestan-3-one , the situation is markedly different. The presence of two bromine atoms on the same carbon (C-2) creates significant steric congestion. This steric hindrance would likely make direct nucleophilic substitution at C-2 a much slower and less favorable process compared to the substitution at either C-2 or C-4 in the 2,4-isomer.
Favorskii Rearrangement: A Ring Contraction Cascade
The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of a carboxylic acid derivative, often with ring contraction in cyclic systems.
2,2-Dibromocholestan-3-one , as a gem-dihalo ketone, is a prime candidate for the Favorskii rearrangement. Treatment with a base (e.g., an alkoxide) would lead to the formation of an enolate at C-1, followed by intramolecular nucleophilic attack on C-2 to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon and ring opening would result in the formation of an A-nor-cholestane carboxylic acid ester.
The case of This compound is more complex. While it is an α,α'-dihaloketone and could potentially undergo a Favorskii-type rearrangement, the presence of two possible enolization sites (C-2 and C-5) and two leaving groups could lead to a mixture of products or alternative reaction pathways, such as elimination reactions, competing with the rearrangement. The stereochemistry of the bromine atoms would play a crucial role in determining the feasibility of the intramolecular cyclopropanone formation.
Experimental Protocols: General Considerations
General Procedure for Dehydrobromination: A solution of the dibromocholestan-3-one in a suitable solvent (e.g., pyridine, collidine, or dimethylformamide) is treated with a base (e.g., lithium carbonate, DBU). The reaction mixture is typically heated to facilitate the elimination. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
General Procedure for Nucleophilic Substitution: The dibromocholestan-3-one is dissolved in an appropriate solvent (e.g., acetone, THF, or DMF) and treated with the desired nucleophile (e.g., sodium azide, sodium cyanide, or an amine). The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and nucleophile. Work-up and purification follow standard organic synthesis procedures.
General Procedure for Favorskii Rearrangement: The dibromocholestan-3-one is dissolved in an alcoholic solvent corresponding to the desired ester product (e.g., methanol for a methyl ester). A strong base, such as sodium methoxide, is added, and the reaction is stirred, often at room temperature or with gentle heating. The reaction is neutralized with acid, and the product is extracted and purified.
Conclusion
The reactivity of this compound and 2,2-Dibromocholestan-3-one is expected to be significantly different due to the distinct substitution patterns of the bromine atoms on the A-ring. 2,2-Dibromocholestan-3-one is predicted to be more prone to Favorskii rearrangement and less susceptible to direct nucleophilic substitution at the di-halogenated carbon due to steric hindrance. In contrast, this compound offers more possibilities for dehydrobromination to form unsaturated systems and presents two sites for nucleophilic attack.
The choice between these two intermediates in a synthetic sequence will, therefore, depend on the desired downstream transformations. Further experimental investigation is necessary to provide quantitative data and fully elucidate the subtle differences in their chemical behavior. This guide serves as a foundational framework for researchers embarking on synthetic routes involving these versatile steroidal building blocks.
A Comparative Guide to the Bromination of Cholestan-3-one for Researchers
For researchers and professionals in drug development and organic synthesis, the selective bromination of steroidal ketones like cholestan-3-one is a critical transformation. This guide provides a comparative analysis of common brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent and conditions for achieving desired outcomes.
The introduction of a bromine atom at the α-position to a carbonyl group in a steroid nucleus is a key step in the synthesis of many biologically active molecules. The regioselectivity and stereoselectivity of this reaction are paramount, and the choice of brominating agent plays a pivotal role. This guide focuses on the bromination of the saturated steroid, 5α-cholestan-3-one, comparing the efficacy of two widely used reagents: Bromine in acetic acid and N-bromosuccinimide (NBS).
Performance Comparison of Brominating Agents
The selection of a brominating agent for cholestan-3-one is influenced by factors such as desired product, reaction time, yield, and stereoselectivity. Below is a summary of the performance of Bromine in acetic acid and N-bromosuccinimide based on available experimental data.
| Brominating Agent | Product(s) | Reaction Time | Yield | Key Observations |
| Bromine (Br₂) in Acetic Acid | 2α-Bromocholestan-3-one | ~15 minutes | ~90% | Rapid reaction. Primarily yields the axial 2α-bromo isomer. |
| N-Bromosuccinimide (NBS) | 2α-Bromocholestan-3-one | Several hours | High | Slower reaction compared to Br₂. Also yields the 2α-bromo isomer. |
Experimental Protocols
Detailed methodologies for the bromination of cholestan-3-one using the compared agents are provided below. These protocols are based on established laboratory procedures.
Bromination with Bromine in Acetic Acid
This method is a classic and efficient procedure for the α-bromination of ketones.
Procedure:
-
Dissolve 5α-cholestan-3-one (1.0 g, 2.59 mmol) in glacial acetic acid (50 mL) at room temperature.
-
Add a solution of bromine (0.41 g, 2.59 mmol) in glacial acetic acid (20 mL) dropwise to the stirred solution of the ketone. The bromine color should discharge almost instantaneously.
-
After the addition is complete (approximately 15 minutes), the reaction mixture is poured into ice-water (200 mL).
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product can be recrystallized from a suitable solvent, such as a mixture of ether and methanol, to yield pure 2α-bromocholestan-3-one.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide offers a milder alternative to elemental bromine and is often used when greater control over the reaction is desired.
Procedure:
-
Dissolve 5α-cholestan-3-one (1.0 g, 2.59 mmol) in anhydrous carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (0.46 g, 2.59 mmol) and a catalytic amount of benzoyl peroxide (as a radical initiator, if required, though the reaction can also proceed via an ionic mechanism with a trace of acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford 2α-bromocholestan-3-one.
Reaction Mechanism and Stereochemistry
The bromination of ketones in the presence of acid proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which is the nucleophilic species that attacks the electrophilic bromine.
Unambiguous Structural Validation of 2,4-Dibromocholestan-3-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural validation of 2,4-Dibromocholestan-3-one, a halogenated derivative of cholestanone.
The introduction of bromine atoms into the cholestan-3-one framework can lead to multiple isomers, making unequivocal structural assignment challenging. While various analytical techniques contribute to characterization, single-crystal X-ray crystallography stands as the gold standard for providing a definitive three-dimensional atomic arrangement. This guide will compare the insights gained from X-ray crystallography with those from high-resolution NMR spectroscopy, offering a comprehensive overview for researchers to select the most appropriate validation strategy.
Comparative Analysis of Structural Validation Techniques
A direct comparison of the data obtained from X-ray crystallography and NMR spectroscopy highlights their complementary nature in the structural elucidation of complex organic molecules like this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations, dynamic information |
| Resolution | Atomic resolution (typically < 1 Å) | High, but generally lower than X-ray crystallography.[1] |
| Strengths | - Unambiguous determination of stereochemistry and absolute configuration.[2] - Provides precise bond lengths and angles.[2] - Reveals intermolecular interactions in the solid state. | - Provides data on the molecule's structure in a physiologically relevant solution state.[3] - Offers insights into molecular dynamics and conformational flexibility.[3] - Does not require crystallization, which can be a significant hurdle.[3] |
| Limitations | - Requires a suitable single crystal, which can be difficult to grow.[2] - The determined structure is of the solid state, which may not be the same as in solution. - Does not provide information on dynamic processes.[2] | - Structure is inferred from indirect measurements of distances and angles. - Can be challenging for very large or complex molecules.[1] - Does not directly provide bond lengths and angles with the same precision as X-ray crystallography. |
Experimental Protocols
Single-Crystal X-ray Crystallography
The definitive validation of the this compound structure is achieved through single-crystal X-ray diffraction analysis. This technique provides the precise three-dimensional coordinates of each atom in the molecule, confirming the positions of the bromine atoms and the stereochemistry of the entire cholestane framework.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[2] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide strong evidence for the proposed structure.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton and the position of substituents.
-
-
Spectral Analysis: The combination of these spectra allows for the assignment of all proton and carbon signals and the piecing together of the molecular structure, including the regiochemistry of the bromine atoms.
Visualizing the Workflow
To better understand the processes involved in these structural validation techniques, the following diagrams illustrate the key steps.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2,4-Dibromocholestan-3-one Diastereomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2,4-Dibromocholestan-3-one diastereomers. This guide provides a comparative framework based on established spectroscopic principles and data from analogous compounds, in the absence of direct experimental data for the title compounds.
Comparative Spectroscopic Data
The following table summarizes the expected key spectroscopic features for the diastereomers of this compound, contrasted with the experimental data for 5α-cholestan-3-one. The predictions for the dibrominated compounds are based on the known effects of halogen substitution on NMR chemical shifts, vibrational frequencies, and mass spectrometric fragmentation.
| Spectroscopic Technique | Parameter | 5α-Cholestan-3-one (Experimental Data)[1][2][3][4] | This compound Diastereomers (Predicted) | Key Differentiating Features (Predicted) |
| ¹H NMR | Chemical Shift (δ) of H-2 and H-4 | ~2.2-2.4 ppm | ~4.5-5.5 ppm | The chemical shifts and coupling constants of the methine protons at C-2 and C-4 will be highly diagnostic. Axial vs. equatorial orientation of the bromine atoms will lead to distinct splitting patterns and chemical shifts due to differing dihedral angles with neighboring protons. |
| ¹³C NMR | Chemical Shift (δ) of C-2 and C-4 | C-2: ~38.3 ppm, C-4: ~38.8 ppm | ~50-65 ppm | The carbon atoms bearing the bromine atoms (C-2 and C-4) will experience a significant downfield shift due to the electronegativity of bromine. The exact chemical shift will be stereochemistry-dependent. |
| Chemical Shift (δ) of C-3 (Carbonyl) | ~211.9 ppm | ~200-205 ppm | The presence of α- and β-bromine atoms will likely shift the carbonyl carbon resonance upfield due to the electron-withdrawing inductive effect. | |
| IR Spectroscopy | C=O Stretch (ν) | ~1715 cm⁻¹[5][6] | ~1725-1740 cm⁻¹ | The electronegative bromine atoms in the α- and β-positions are expected to increase the frequency of the carbonyl stretching vibration. The magnitude of this shift may vary slightly between diastereomers. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 386 | m/z 542, 544, 546 (Isotopic pattern for Br₂) | The characteristic isotopic pattern of two bromine atoms will be a definitive feature. |
| Fragmentation | Loss of methyl groups, side chain cleavage | Loss of Br, HBr, and subsequent fragmentation of the steroid backbone. | The fragmentation patterns, particularly the initial loss of bromine and hydrogen bromide, are expected to differ based on the stereochemistry, which influences the stability of the resulting fragment ions. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cholestane-based steroids, which would be applicable to the this compound diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. A larger number of scans will be required (typically 1024 or more) to achieve adequate signal intensity.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a solution cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-700). For EI, a standard electron energy of 70 eV is typically used.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the this compound diastereomers.
References
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholestan-3-one, (5α)- [webbook.nist.gov]
- 3. Cholestan-3-one | C27H46O | CID 85881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5ALPHA-CHOLESTAN-3-ONE(566-88-1) IR2 spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
A Comparative Guide to the Biological Activity of 2,4-Dibromocholestan-3-one and its Parent Steroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroids are a class of organic compounds with a characteristic four-ring carbon skeleton.[1] They play crucial roles in various biological processes as signaling molecules and components of cell membranes.[1] Cholestan-3-one is a derivative of cholesterol, a vital steroid in animals. The introduction of bromine atoms to the steroid nucleus, creating 2,4-Dibromocholestan-3-one, can significantly alter its chemical properties and, consequently, its biological activity. This guide aims to provide a comparative overview based on available data for the parent steroid's isomer and general principles of halogenation in medicinal chemistry.
Data Presentation: A Comparative Overview
The following table summarizes the known biological activities of 4-cholesten-3-one, an isomer of the parent steroid cholestan-3-one. The corresponding activities for this compound are listed as "Not Reported" due to a lack of specific experimental data.
| Biological Activity | 4-Cholesten-3-one | This compound |
| Anticancer Activity | Demonstrates promising antitumor activity against breast cancer cells (MCF-7 and MDA-MB-231).[2][3] | Not Reported |
| Mechanism of Action | Acts as a Liver X Receptor (LXR) ligand, altering lipid metabolism in cancer cells.[2][3] | Not Reported |
| Effect on Cell Viability | Decreases the viability of MCF-7 and MDA-MB-231 breast cancer cells.[2][3] | Not Reported |
| Lipogenesis & Cholesterol Biosynthesis | Reduces the expression of enzymes involved in lipogenesis and cholesterol synthesis (ACC1, FASN, SCD1, HMGCR).[2][3] | Not Reported |
| Cholesterol Efflux | Increases the mRNA expression of ABCG1 and ABCA1 transporters, which are involved in cholesterol efflux.[2][3] | Not Reported |
| Cell Migration | Inhibits the migration capacity of breast cancer cells.[2][3] | Not Reported |
| Membrane Rafts | Disrupts membrane rafts, which are important for cell signaling.[2][3] | Not Reported |
Potential Influence of Bromination
The addition of bromine atoms to the cholestan-3-one backbone can influence its biological activity in several ways:
-
Increased Lipophilicity: Bromination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This could potentially enhance its ability to cross cell membranes.
-
Altered Receptor Binding: The bulky bromine atoms can change the shape and electronic properties of the steroid, potentially altering its binding affinity and selectivity for biological targets like the Liver X Receptor.
-
Modified Metabolism: The presence of bromine can block sites of metabolic oxidation, potentially leading to a longer biological half-life.
Without experimental data, it is difficult to predict whether these changes would lead to an enhanced, diminished, or entirely different biological activity profile for this compound compared to its parent steroid.
Experimental Protocols
A key experiment to determine the biological activity of these compounds is the assessment of their effect on cancer cell viability. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Cell Viability Assay
Objective: To determine the effect of this compound and cholestan-3-one on the viability of cancer cell lines (e.g., MCF-7 and MDA-MB-231).
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and cholestan-3-one (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and cholestan-3-one) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathway Visualization
The parent steroid's isomer, 4-cholesten-3-one, has been shown to exert its anticancer effects by acting as a ligand for the Liver X Receptor (LXR).[2][3] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[4][5] The following diagram illustrates the simplified LXR signaling pathway.
Caption: Simplified LXR signaling pathway activated by 4-cholesten-3-one.
Conclusion
While the parent steroid of this compound, represented here by its isomer 4-cholesten-3-one, exhibits promising anticancer activities through the modulation of the LXR signaling pathway, the biological effects of the dibrominated analog remain uninvestigated. The introduction of bromine atoms has the potential to significantly alter the compound's pharmacological profile. Further experimental studies, such as the MTT assay described, are essential to elucidate the specific biological activities of this compound and to determine its potential as a therapeutic agent. Researchers are encouraged to perform direct comparative studies to accurately assess the impact of bromination on the biological function of this steroid.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
Confirming the Purity of 2,4-Dibromocholestan-3-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for confirming the purity of 2,4-Dibromocholestan-3-one, a key intermediate in steroid synthesis. The performance of HPLC-MS is compared with alternative analytical methods, supported by experimental data and detailed protocols to aid in methodological selection.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, and the required level of sensitivity and accuracy. Here, we compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | HPLC-MS | GC-MS | qNMR |
| Purity (%) | 99.5 | 99.3 | 99.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% | ~0.3% |
| Analysis Time (minutes) | 20-30 | 25-40 | 10-15 |
| Sample Derivatization | Not typically required | May be required for improved volatility | Not required |
| Structural Information | Molecular weight and fragmentation pattern | Fragmentation pattern | Detailed structural information |
| Quantitation Principle | External/Internal standards | External/Internal standards | Absolute or relative to an internal standard |
Table 1. Comparison of key performance parameters for HPLC-MS, GC-MS, and qNMR in the purity analysis of this compound.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a representative protocol for the analysis of this compound using HPLC-MS.
HPLC-MS Protocol for this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system for analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical contribution of HPLC-MS to purity assessment.
Caption: Experimental workflow for purity confirmation of this compound by HPLC-MS.
Caption: Logical relationship of HPLC-MS data in the overall purity assessment of the compound.
Discussion of Alternative Methods
While HPLC-MS is a powerful tool for purity determination, other techniques offer unique advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds. For this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic behavior. GC-MS can provide excellent separation efficiency and detailed mass spectral information for impurity identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. By integrating the signals of the target compound against a certified internal standard, a highly accurate purity value can be obtained. This technique also provides comprehensive structural information, which can be invaluable for identifying unknown impurities.
Conclusion
The confirmation of purity for compounds like this compound requires robust and reliable analytical methods. HPLC-MS offers a sensitive and specific approach for separating and identifying the main component and its related impurities. For orthogonal verification and in cases where absolute quantification is desired without a specific reference standard for each impurity, qNMR is an excellent complementary technique. The choice of methodology should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of accuracy and sensitivity. The provided protocols and comparative data serve as a valuable resource for researchers in the field of steroid chemistry and drug development.
advantages of using 2,4-Dibromocholestan-3-one in specific synthetic pathways
A Comparative Guide to the Synthesis of α,β-Unsaturated Steroidal Ketones
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of steroidal intermediates is paramount. The introduction of unsaturation into the A-ring of a steroid, specifically to form an α,β-unsaturated ketone like cholest-4-en-3-one, is a foundational transformation in the synthesis of numerous hormones, and therapeutic agents. This guide provides a comparative analysis of synthetic pathways to achieve this, focusing on the distinct advantages offered by using 2,4-Dibromocholestan-3-one as a key intermediate.
The primary method involves a two-step bromination-dehydrobromination sequence starting from the saturated 5α-cholestan-3-one. This pathway is compared against alternative strategies, including direct dehydrogenation and the classical Oppenauer oxidation, which utilizes a different starting material.
Core Synthetic Pathway: Bromination-Dehydrobromination
The most controlled method for introducing a double bond at the C4-C5 position of a 3-keto steroid involves the formation of a dibrominated intermediate. 5α-cholestan-3-one is first treated with two equivalents of bromine to yield this compound. This intermediate is then subjected to dehydrobromination, typically using a non-nucleophilic base like collidine or a salt mixture such as lithium bromide and lithium carbonate, to furnish the desired cholest-4-en-3-one with high regioselectivity.
Caption: Synthesis of Cholest-4-en-3-one via a dibromo intermediate.
Comparison of Synthetic Methodologies
The use of this compound offers a reliable and high-yielding route to cholest-4-en-3-one. However, alternative methods exist, each with its own set of advantages and limitations. The following table provides a quantitative comparison of the primary synthetic strategies.
| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Advantages & Disadvantages |
| Bromination-Dehydrobromination | 5α-Cholestan-3-one | 1. Br₂ in Acetic Acid2. Collidine or LiBr/Li₂CO₃ in DMF | 1. Room Temp.2. Reflux | Good to Excellent (often >80%) | Advantages: High regioselectivity, reliable, avoids harsh oxidants. Disadvantages: Two-step process, use of toxic bromine and odorous bases. |
| Oppenauer Oxidation [1][2] | Cholesterol | Aluminum isopropoxide, Acetone or Cyclohexanone | Toluene, Reflux | 70-93%[1] | Advantages: High yield, one-pot conversion from a readily available precursor. Disadvantages: Different starting material, requires high temperatures, potential for side reactions.[2] |
| Direct Dehydrogenation (DDQ) | 5α-Cholestan-3-one | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane or Benzene, Reflux | Variable | Advantages: Potentially a direct, one-step conversion. Disadvantages: Often requires harsh conditions, may lead to over-oxidation (dienone formation), lack of specific protocols for this exact transformation. |
| Direct Dehydrogenation (SeO₂) | 5α-Cholestan-3-one | Selenium Dioxide (SeO₂) | t-Butanol/Acetic Acid, Reflux | Moderate | Advantages: Direct conversion. Disadvantages: Toxicity of selenium reagents, malodorous byproducts, often requires long reaction times. |
| Enzymatic Conversion [3] | Cholesterol | Cholesterol Oxidase (COD) | Aqueous/Organic Biphasic System, 30°C | >90% (product recovery)[3] | Advantages: Extremely mild conditions, high specificity, high purity (>99%).[3] Disadvantages: Requires specific enzyme, different starting material, may be difficult to scale up. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key synthetic pathways discussed.
Synthesis of Cholest-4-en-3-one via this compound
This two-step procedure is a cornerstone of classical steroid synthesis.
Caption: Workflow for the Bromination-Dehydrobromination sequence.
Step A: Bromination of 5α-Cholestan-3-one
-
A solution of 5α-cholestan-3-one (1 equivalent) in glacial acetic acid is prepared in a flask protected from light.
-
A solution of bromine (2.1 equivalents) in acetic acid is added dropwise with stirring at room temperature. A stream of HBr gas is evolved.
-
After the addition is complete, the mixture is stirred for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is poured into ice-water, and the precipitated crude this compound is collected by filtration, washed with water until neutral, and dried under vacuum. This crude product is often used directly in the next step without further purification.
Step B: Dehydrobromination of this compound
-
The crude this compound (1 equivalent) is dissolved in a suitable high-boiling solvent, typically dimethylformamide (DMF) or collidine.
-
A dehydrobrominating agent, such as lithium bromide (2 equivalents) and lithium carbonate (2 equivalents) for reactions in DMF, or simply refluxing in collidine, is added.
-
The mixture is heated to reflux (typically 120-160°C) and the reaction is monitored by TLC until the starting material is consumed (usually 1-2 hours).
-
The reaction mixture is cooled, diluted with ether or ethyl acetate, and washed successively with dilute acid (e.g., 5% HCl to remove collidine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield pure cholest-4-en-3-one.
Alternative Protocol: Oppenauer Oxidation of Cholesterol
This classical one-pot method provides direct access to the α,β-unsaturated ketone from cholesterol.[1]
-
To a 5-liter three-necked flask equipped with a mechanical stirrer and distillation apparatus, add toluene (2 L). Distill approximately 200 mL of toluene to ensure an anhydrous system.
-
Add cholesterol (100 g, 0.26 mole) and cyclohexanone (500 mL) to the flask.
-
Distill a further 50 mL of toluene.
-
A solution of aluminum isopropoxide (28 g, 0.14 mole) in dry toluene (400 mL) is added dropwise over 30 minutes while simultaneously distilling toluene from the reaction flask.
-
After the addition is complete, continue to distill until an additional 300 mL of toluene has been collected.
-
Cool the reaction mixture to room temperature and add a saturated aqueous solution of potassium-sodium tartrate (Rochelle's salt, 400 mL) to quench the reaction and complex with the aluminum salts.
-
The mixture is steam-distilled to remove excess cyclohexanone and toluene (approx. 6 L of distillate).
-
The residue is cooled and extracted with chloroform. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude oil is dissolved in hot methanol and allowed to crystallize to yield cholest-4-en-3-one. The reported yield for this procedure is between 70-80 g (70-80%).
Conclusion: The Advantage of the Dibromo-Intermediate Pathway
While one-pot methods like the Oppenauer oxidation are effective, their utility is limited by the starting material (requiring a 3-hydroxy-Δ⁵-steroid) and the harsh, high-temperature conditions. Direct dehydrogenation methods often suffer from a lack of selectivity, potential for over-oxidation, and the use of highly toxic reagents.
The strategic advantage of using This compound as a synthetic intermediate lies in its control and versatility . This pathway allows for the clean and highly regioselective introduction of the C4-C5 double bond from a saturated ketone precursor, which may be a more readily available or synthetically necessary starting point in a complex multi-step synthesis. The two-step nature of the process allows for the purification of the intermediate if necessary and generally proceeds with high overall yields. For drug development professionals and synthetic chemists, this control is often more valuable than the apparent simplicity of a one-pot reaction, making the dibromination-dehydrobromination sequence a superior and more reliable strategy in many synthetic contexts.
References
A Comparative Guide to the Reaction Kinetics of Brominated Cholestanones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the cholestanone framework is a critical transformation in the synthesis of many steroidal compounds with significant biological activity. The kinetics of this reaction are of paramount importance, dictating the feasibility of synthetic routes and influencing the distribution of products. This guide provides a comparative analysis of the reaction kinetics for the bromination of different cholestanones, offering insights into the underlying mechanistic principles that govern their reactivity. Due to a scarcity of directly comparable quantitative kinetic data in the published literature, this guide will focus on a qualitative and mechanistic comparison, highlighting the key structural features that influence the rate of bromination.
Factors Influencing Bromination Kinetics
The bromination of a ketone, such as a cholestanone, typically proceeds through an enol or enolate intermediate. The rate of the overall reaction is therefore dependent on the rate of formation of this intermediate. The primary factors influencing the kinetics of cholestanone bromination are:
-
Stereochemistry of the A/B Ring Junction: The stereochemistry of the fusion between the A and B rings (cis for 5β-cholestanones and trans for 5α-cholestanones) significantly impacts the stability of the enol or enolate intermediate and the steric hindrance to the approach of the brominating agent.
-
Position of the Carbonyl Group: The location of the ketone functionality (e.g., at C-2, C-3, etc.) determines which α-protons are available for abstraction and the geometry of the resulting enol/enolate.
-
Reaction Conditions: The reaction can be catalyzed by either acid or base, each proceeding through a different reactive intermediate (enol or enolate, respectively), which in turn affects the reaction rate and regioselectivity.
Comparative Analysis of Cholestanone Isomers
Below is a qualitative comparison of the expected bromination kinetics for different cholestanone isomers based on established mechanistic principles.
| Cholestanone Isomer | A/B Ring Fusion | Key Structural Features Influencing Kinetics | Expected Relative Rate of Bromination |
| 5α-Cholestan-3-one | Trans | The rigid, chair-like conformation of the A-ring allows for relatively unhindered access to the α-protons at C-2 and C-4. The formation of the enol/enolate is sterically accessible. | Faster |
| 5β-Cholestan-3-one | Cis | The bent shape of the A/B ring system introduces significant steric hindrance around the C-2 and C-4 positions, making the abstraction of α-protons more difficult. | Slower |
| Cholest-4-en-3-one | N/A (Unsaturated) | The presence of the C4-C5 double bond leads to the formation of a stable, conjugated enol. This facilitates a rapid reaction with electrophilic bromine. | Fastest |
Experimental Protocols
While specific kinetic data is sparse, a general protocol for studying the kinetics of cholestanone bromination can be outlined. This methodology is based on common techniques used for monitoring halogenation reactions of ketones.
General Procedure for Kinetic Analysis of Cholestanone Bromination
-
Preparation of Reactant Solutions:
-
A standard solution of the specific cholestanone isomer is prepared in a suitable solvent (e.g., glacial acetic acid).
-
A standard solution of bromine is prepared in the same solvent.
-
If the reaction is to be acid-catalyzed, a known concentration of a strong acid (e.g., HBr) is added to the cholestanone solution.
-
-
Reaction Initiation and Monitoring:
-
The reaction is initiated by mixing the cholestanone and bromine solutions in a thermostated reaction vessel to maintain a constant temperature.
-
The progress of the reaction is monitored by withdrawing aliquots at specific time intervals.
-
-
Analytical Techniques:
-
UV-Vis Spectroscopy: The disappearance of bromine can be monitored by measuring the decrease in absorbance at its λmax (around 400 nm).
-
HPLC or GC-MS: These techniques can be used to monitor the disappearance of the starting cholestanone and the appearance of the brominated products. This allows for a more detailed analysis of the reaction, including the formation of any side products.
-
Polarimetry: If the starting material is optically active and the product has a different specific rotation, the change in optical rotation over time can be used to follow the reaction kinetics.
-
-
Data Analysis:
-
The concentration of the reactants and/or products at different time points is used to determine the rate of the reaction.
-
By varying the initial concentrations of the cholestanone, bromine, and catalyst, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways and the logical workflow for comparing the bromination kinetics of cholestanones.
Evaluating the Regioselectivity of Cholestan-3-one Bromination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the α-position to a carbonyl group in steroidal frameworks is a critical transformation in the synthesis of numerous biologically active molecules. The regioselectivity of this reaction, particularly in the case of cholestan-3-one, is a subject of significant interest as it dictates the final structure and, consequently, the therapeutic potential of the resulting compounds. This guide provides an objective comparison of different approaches to the bromination of cholestan-3-one, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Understanding the Regioselectivity: Kinetic vs. Thermodynamic Control
The bromination of cholestan-3-one, which possesses two enolizable positions at C-2 and C-4, can lead to the formation of two primary monobrominated regioisomers: 2-bromocholestan-3-one and 4-bromocholestan-3-one. The outcome of this reaction is governed by the principles of kinetic and thermodynamic control, which are highly influenced by the reaction conditions.
Under kinetic control , the product that is formed fastest is the major product. This is typically achieved at lower temperatures and with shorter reaction times. The kinetically favored product corresponds to the enolate that is formed more rapidly.
Under thermodynamic control , the most stable product is the major product. These conditions, usually higher temperatures and longer reaction times, allow for an equilibrium to be established between the starting material, intermediates, and products. The thermodynamically favored product arises from the more stable enolate intermediate.
In the case of 5α-cholestan-3-one, the A/B ring fusion is trans. Acid-catalyzed enolization is a key step in the bromination reaction. The stability of the resulting enol or enolate intermediate plays a crucial role in determining the regioselectivity. It has been established that for 5α-3-ketosteroids, the Δ²-enol is thermodynamically more stable than the Δ³-enol. This preference is attributed to steric interactions and the overall strain in the fused ring system.
Comparative Analysis of Bromination Conditions
The regioselectivity of cholestan-3-one bromination is highly dependent on the chosen brominating agent and the reaction solvent. Below is a summary of findings from various studies.
| Brominating Agent/Conditions | Predominant Isomer | Regioselectivity (2-bromo:4-bromo) | Control | Reference |
| Bromine in Acetic Acid | 2α-Bromo | High (Specific ratio not reported) | Thermodynamic & Kinetic | [1] |
| N-Bromosuccinimide (NBS) | Not specified in detail for cholestan-3-one | Varies with substrate and conditions | - | General knowledge |
| Bromine in Ether-HBr | 2α-Bromo | High (Specific ratio not reported) | - | General knowledge |
Note: While qualitative descriptions are available, specific quantitative ratios for the bromination of cholestan-3-one are not consistently reported in the literature, highlighting an area for further quantitative investigation. For 3-keto steroids with a cis A/B ring fusion (normal series), bromination tends to yield the 4-bromo derivative as the major product, underscoring the profound influence of stereochemistry on the reaction's outcome.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the bromination of cholestan-3-one.
Protocol 1: Acid-Catalyzed Bromination with Bromine in Acetic Acid (Predominantly 2α-Bromo Isomer)
This method is a classic and widely employed procedure for the α-bromination of ketones.
Materials:
-
5α-Cholestan-3-one
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5α-cholestan-3-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a few drops of a solution of HBr in acetic acid to catalyze the reaction.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the steroid at room temperature. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
After the addition is complete, continue stirring for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.
-
Pour the reaction mixture into ice-water and decolorize any excess bromine by the dropwise addition of a sodium bisulfite solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2α-bromo-5α-cholestan-3-one.
Reaction Mechanisms and Workflows
The regioselectivity of cholestan-3-one bromination can be visualized through the following diagrams.
Caption: Reaction mechanism of cholestan-3-one bromination.
The experimental workflow for a typical bromination reaction is outlined below.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dibromocholestan-3-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-Dibromocholestan-3-one, a halogenated organic compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
This compound, as a brominated steroid derivative, should be handled with care. It is imperative to treat this compound as a hazardous substance. Before handling, always consult the Safety Data Sheet (SDS) for specific hazard information. General safety practices include working in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times to prevent skin and eye contact.
Quantitative Data for Hazardous Waste Storage
Proper storage of this compound waste is critical to maintaining a safe laboratory environment. The following table summarizes key quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA). These limits are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.
| Parameter | Limit | Regulatory Context |
| Maximum Volume of Hazardous Waste in an SAA | 55 gallons | This is the total allowable volume of all hazardous waste that can be stored in a single SAA. |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | For chemicals designated as acutely toxic, stricter accumulation limits apply. |
| Storage Time Limit | Up to 12 months | From the date the first drop of waste is added to the container, as long as the volume limits are not exceeded. |
Note: It is crucial to consult your institution's specific guidelines, as they may have stricter storage limits and timeframes.
Detailed Protocol for the Disposal of this compound
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure is designed to be a general guideline; always adhere to your institution's specific Environmental Health & Safety (EHS) protocols.
Materials Required:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Chemical fume hood
Procedure:
-
Waste Segregation: Identify this compound and any materials contaminated with it (e.g., filter paper, gloves, disposable labware) as halogenated organic waste.[1] Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste unless explicitly permitted by your institution's EHS guidelines.
-
Container Selection: Obtain a designated waste container that is in good condition and compatible with this compound. The container must have a secure, leak-proof lid.
-
Labeling: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate percentage of each chemical component if it is a mixture.
-
The date of initial waste accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Waste Accumulation:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in your laboratory's designated SAA.[2][4] This area is typically located within or near the point of waste generation, such as in a fume hood or a designated cabinet.
-
Ensure the SAA is clearly marked with a "Hazardous Waste" sign.[4]
-
Store the container in secondary containment to prevent spills.
-
-
Request for Disposal:
-
Monitor the level of waste in the container. Do not overfill.
-
Once the container is full, or if it has been in storage for the maximum allowable time, submit a request for waste pickup to your institution's EHS department.[2]
-
EHS personnel will then collect the waste for transport to a licensed hazardous waste disposal facility.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, from generation to final disposition.
Caption: Workflow for Laboratory Hazardous Waste Disposal.
References
Essential Safety and Logistical Information for Handling 2,4-Dibromocholestan-3-one
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for 2,4-Dibromocholestan-3-one, a precautionary approach is paramount. It is prudent to assume the compound is hazardous and requires stringent controls to prevent exposure.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Double-layered nitrile gloves | Provides a robust barrier against dermal absorption, a common exposure route for steroids. Double gloving is a best practice for handling compounds with unknown toxicity. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Essential for protecting the eyes and face from splashes of liquids or airborne particles of the solid compound. |
| Body Protection | Chemical-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor and particulate cartridges | Crucial for preventing inhalation, especially when handling the solid powder or when engineering controls may not be sufficient to maintain exposure below acceptable limits. The specific cartridge type should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Standard laboratory practice to protect feet from spills. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to potentially hazardous chemicals.
| Control Measure | Specification | Purpose |
| Primary Containment | Certified chemical fume hood | All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a fume hood to control and exhaust vapors and particulates. |
| General Ventilation | Standard laboratory ventilation | Works in concert with the fume hood to ensure a safe ambient laboratory environment. |
| Emergency Equipment | Easily accessible eyewash station and safety shower | Critical for immediate decontamination in the event of accidental skin or eye contact. |
Operational Plan: Handling and Storage
-
Handling:
-
Minimize the creation of dust when working with the solid form.
-
Employ appropriate tools, such as spatulas and weigh boats, for all transfers.
-
All solutions should be prepared inside a chemical fume hood.
-
Strictly avoid contact with skin, eyes, and clothing.
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
-
Storage:
-
Store in a clearly labeled, tightly sealed container to prevent leakage or contamination.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials. Refer to any supplier information for specific storage temperature requirements.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Dispose of in accordance with institutional and local EHS regulations. |
| Liquid Waste | Collect in a compatible, labeled, and sealed hazardous waste container. Never dispose of down the drain. Follow institutional EHS guidelines for chemical waste disposal. |
| Contaminated PPE | All used PPE, such as gloves and disposable lab coats, should be disposed of as hazardous waste according to institutional protocols. |
Visualizing a Safe Workflow
To ensure procedural clarity and safety, the following diagrams illustrate key operational and emergency response workflows.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A decision-making flowchart for a safe and effective chemical spill response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
